molecular formula C46H72N4O9 B15569705 TPU-0037C

TPU-0037C

Numéro de catalogue: B15569705
Poids moléculaire: 825.1 g/mol
Clé InChI: ABOXJBHGJDKUNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TPU-0037C is a pyrroline.
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.

Propriétés

Formule moléculaire

C46H72N4O9

Poids moléculaire

825.1 g/mol

Nom IUPAC

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)

Clé InChI

ABOXJBHGJDKUNW-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling TPU-0037C: A Technical Guide to a Novel Anti-MRSA Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic identified as a metabolite from the marine actinomycete Streptomyces platensis. It belongs to the lydicamycin (B608755) family of natural products, which are characterized as polyketide-derived compounds. Structurally, this compound is a close analogue of lydicamycin.[] This technical guide provides a comprehensive overview of this compound, including its antibacterial activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

PropertyValue
Chemical Formula C46H72N4O9
Molecular Weight 825.1 g/mol
CAS Number 485815-61-0
Appearance Colorless film
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol

Antibacterial Spectrum and Efficacy

This compound has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[] However, it shows little to no activity against Gram-negative bacteria. The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as determined by the broth microdilution method.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus SmithGram-positive3.13
Staphylococcus aureus 209PGram-positive3.13
Staphylococcus aureus 56 (MRSA)Gram-positive3.13
Staphylococcus aureus 58 (MRSA)Gram-positive3.13
Bacillus subtilis PCI219Gram-positive0.39
Micrococcus luteus PCI1001Gram-positive0.39
Escherichia coli NIHJGram-negative>50
Pseudomonas aeruginosa B-1Gram-negative>50
Klebsiella pneumoniae PCI602Gram-negative>50

Proposed Mechanism of Action

Recent studies on the lydicamycin family of antibiotics, to which this compound belongs, have elucidated a potential mechanism of action centered on the inhibition of a crucial bacterial enzyme: peptide deformylase (PDF) .

Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is critical for the maturation and function of a vast number of bacterial proteins. By inhibiting PDF, lydiamycins, and by extension this compound, are thought to disrupt protein synthesis, leading to bacterial growth inhibition and cell death.

Furthermore, studies have shown that lydicamycins induce a transcriptional response in bacteria that is similar to that caused by antibiotics targeting the cell wall. This suggests that the inhibition of PDF by this compound leads to downstream effects that cause significant stress on the bacterial cell envelope.

Below is a diagram illustrating the proposed mechanism of action of this compound.

TPU_0037C_Mechanism_of_Action cluster_bacterium Bacterial Cell TPU_0037C This compound PDF Peptide Deformylase (PDF) TPU_0037C->PDF Inhibits Mature_Protein Mature Functional Protein PDF->Mature_Protein Deformylates to produce Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PDF->Protein_Synthesis_Inhibition Ribosome Ribosome Nascent_Polypeptide N-formylmethionyl Polypeptide Ribosome->Nascent_Polypeptide Synthesizes Nascent_Polypeptide->PDF Substrate for Cell_Envelope_Stress Cell Envelope Stress Protein_Synthesis_Inhibition->Cell_Envelope_Stress Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Envelope_Stress->Bacterial_Cell_Death

Proposed Mechanism of Action of this compound.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard and widely accepted technique in microbiology.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture plate, select several colonies of the test bacterial strain.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of this compound Dilutions:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • In the first column of wells, add 100 µL of the this compound stock solution at twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

  • The eleventh column will serve as a growth control (no antibiotic), and the twelfth column will serve as a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.

  • The twelfth column (sterility control) receives no inoculum.

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Below is a diagram illustrating the experimental workflow for the MIC assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Final_Inoculum Dilute to final inoculum density McFarland_Standard->Final_Inoculum Inoculation Inoculate wells with bacterial suspension Final_Inoculum->Inoculation TPU_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound TPU_Stock->Serial_Dilution Plate_Setup 96-well plate with CAMHB Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Experimental Workflow for MIC Determination.

Conclusion

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria, including MRSA. Its proposed mechanism of action, targeting the essential bacterial enzyme peptide deformylase, presents a compelling avenue for the development of new therapeutics to combat antibiotic-resistant infections. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the potential of this compound and the broader lydicamycin class of antibiotics. Further investigation into its specific molecular interactions and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

Unveiling TPU-0037C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Architecture, Biological Activity, and Therapeutic Potential of a Promising Marine-Derived Antibacterial Agent.

TPU-0037C is a naturally occurring compound isolated from the marine actinomycete Streptomyces platensis. As a structural analog of lydicamycin (B608755), it has garnered significant interest within the scientific community for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, tailored for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its systematic name (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide, is a complex polyketide.[1] Its intricate structure is a key determinant of its biological function. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C46H72N4O9[1][5][6]
Molecular Weight 825.1 g/mol [1][5][6]
CAS Number 485815-61-0[1][2]
Appearance Colorless film
Purity >95%[6]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol
Storage Conditions -20°C[3]
SMILES OC(C/C=C/C(O)C/C=C/C(O)C(C)/C=C/C(O)C/C=C(C)/C(O)C(CCC1C(C)=CC(C(O)CCC2)C2C1(C)C(C3=C(O)CNC3=O)=O)C)CC4N(C(N)=N)CCC4
InChI Key UAKZHUQKPSUQEQ-RUKUQFBXSA-N[1]

Biological Activity: A Focused Antibacterial Spectrum

This compound exhibits potent antibacterial activity primarily directed against Gram-positive bacteria.[1][2][4] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[1][2] Conversely, it shows a lack of efficacy against Gram-negative bacteria.[2][4] The minimum inhibitory concentrations (MICs) reported for this compound are detailed in the following table.

Organism TypeMIC Range (µg/mL)Specific Strain Example (MIC)Reference
Gram-positive bacteria 0.39 - 3.13Methicillin-resistant S. aureus (MRSA) (3.13 µg/mL)[1][2][4]
Gram-negative bacteria >50Not specified[1][2][4]

In addition to its antibacterial properties, this compound is noted to be structurally related to BN-4515N, a compound identified as a neuritogenic agent, suggesting potential activity in promoting neurite outgrowth.[2][3] However, the specific signaling pathways governing this potential neuritogenic effect remain to be elucidated.

Experimental Methodologies: Determining Antibacterial Potency

The minimum inhibitory concentration (MIC) is a cornerstone metric for quantifying the in vitro efficacy of an antimicrobial agent. While the specific, detailed protocol for determining the MIC of this compound is found within the primary literature, a generalized and widely accepted methodology, the broth microdilution method, is outlined below.

General Protocol for Broth Microdilution MIC Assay

This protocol provides a representative workflow for determining the MIC of a test compound against a bacterial strain.

  • Preparation of Materials:

    • Test compound (this compound) stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Serial Dilution of the Test Compound:

    • Dispense sterile growth medium into all wells of the microtiter plate.

    • Add a defined volume of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring a set volume of the solution from the first well to the second, and so on, across the plate to create a concentration gradient.

  • Inoculation:

    • Dilute the standardized bacterial suspension to the final desired inoculum density (typically ~5 x 10^5 CFU/mL).

    • Add the diluted bacterial inoculum to all wells containing the test compound dilutions.

    • Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_media Prepare Sterile Growth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20 hours) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. Its structural similarity to lydicamycin suggests a potential shared mechanism, which may involve the disruption of essential cellular processes in Gram-positive bacteria.

Regarding its potential neuritogenic effects, no specific signaling pathways have been identified for this compound. Further research is required to explore this aspect of its bioactivity and to determine the intracellular cascades it may modulate to promote neurite outgrowth.

Conclusion

This compound represents a promising lead compound in the quest for novel antibacterial agents. Its potent and selective activity against Gram-positive pathogens, including MRSA, underscores its therapeutic potential. Further investigations into its mechanism of action, in vivo efficacy, and safety profile are warranted to fully assess its viability as a clinical candidate. The exploration of its potential neuritogenic properties may also open new avenues for its application in neuroscience and regenerative medicine.

References

An In-depth Technical Guide to the Mechanism of Action of TPU-0037C Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a novel polyketide antibiotic, a structural analogue of lydicamycin, with potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Based on available evidence, this compound is proposed to exert its antibacterial effect by inducing cell envelope stress, likely through the inhibition of a critical step in peptidoglycan biosynthesis. This document details the supporting evidence, presents quantitative data on its antimicrobial activity, outlines relevant experimental protocols for further investigation, and provides visual representations of the proposed mechanism and associated experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like MRSA, poses a significant threat to global public health. This has necessitated the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has emerged as a promising candidate. It demonstrates selective and potent activity against Gram-positive bacteria while being largely ineffective against Gram-negative bacteria.[1] This selectivity suggests a specific molecular target present in Gram-positive organisms.

Chemical Properties

This compound is structurally related to lydicamycin, a complex polyketide.

PropertyValue
Molecular Formula C46H72N4O9
Molecular Weight 825.1 g/mol
CAS Number 485815-61-0
Synonyms 8-Dehydroxy-30-demethyllydicamycin

Antimicrobial Spectrum and Potency

This compound exhibits a narrow-spectrum activity, primarily targeting Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against various strains are summarized below.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (various strains)0.39 - 3.13[1]
Methicillin-resistant Staphylococcus aureus (MRSA)3.13[1]
Gram-negative bacteria>50[1]

Core Mechanism of Action: Induction of Cell Envelope Stress

The primary mechanism of action of this compound is believed to be the disruption of the bacterial cell envelope, leading to cell stress and eventual lysis. This hypothesis is supported by transcriptomic studies on the closely related compound, lydicamycin, which revealed an upregulation of genes associated with cell envelope stress in Streptomyces coelicolor. This response is characteristic of antibiotics that inhibit peptidoglycan synthesis.

The proposed mechanism involves the following key stages:

  • Penetration of the Gram-positive Cell Wall: The chemical properties of this compound allow it to traverse the thick peptidoglycan layer of Gram-positive bacteria.

  • Inhibition of Peptidoglycan Synthesis: this compound is hypothesized to bind to and inhibit a key enzyme involved in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. The precise molecular target has yet to be definitively identified.

  • Induction of Cell Envelope Stress: The disruption of peptidoglycan synthesis leads to a weakened cell wall, triggering a cascade of stress responses within the bacterium.

  • Cell Lysis and Death: Ultimately, the compromised cell wall cannot withstand the internal turgor pressure, resulting in cell lysis and bacterial death.

TPU-0037C_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Gram-Positive Cell Wall cluster_cytoplasm Cytoplasm TPU_0037C This compound PG_Layer Peptidoglycan Layer TPU_0037C->PG_Layer Penetrates PG_Synthesis Peptidoglycan Synthesis Pathway PG_Layer->PG_Synthesis Inhibits Stress_Response Cell Envelope Stress Response PG_Synthesis->Stress_Response Triggers Cell_Lysis Cell Lysis & Death Stress_Response->Cell_Lysis

Proposed mechanism of action for this compound.

Experimental Protocols for Mechanism of Action Studies

To further elucidate and confirm the mechanism of action of this compound, the following experimental protocols are recommended.

Macromolecular Synthesis Assay

This assay determines the effect of an antibiotic on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).

Methodology:

  • Grow a culture of a susceptible Gram-positive bacterium (e.g., Bacillus subtilis or Staphylococcus aureus) to early exponential phase.

  • Divide the culture into several aliquots.

  • To each aliquot, add a specific radiolabeled precursor:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

  • Simultaneously, add this compound at a concentration of 4x MIC. Include a no-drug control and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and vancomycin (B549263) for peptidoglycan).

  • Incubate the cultures and take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound and control antibiotics. A specific inhibition of [¹⁴C]N-acetylglucosamine incorporation would strongly suggest that this compound targets peptidoglycan synthesis.

Macromolecular_Synthesis_Assay_Workflow Start Bacterial Culture (Early Exponential Phase) Aliquot Divide into Aliquots Start->Aliquot Add_Precursors Add Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine, [¹⁴C]GlcNAc) Aliquot->Add_Precursors Add_Compounds Add this compound (4x MIC) & Control Antibiotics Add_Precursors->Add_Compounds Incubate Incubate and Sample (0, 10, 20, 30 min) Add_Compounds->Incubate Precipitate TCA Precipitation Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Measure Scintillation Counting Filter->Measure Analyze Plot Incorporated Radioactivity vs. Time Measure->Analyze

Workflow for macromolecular synthesis assay.

Cell Envelope Stress Reporter Assay

This assay utilizes a bacterial strain engineered with a reporter gene (e.g., lacZ or a fluorescent protein) under the control of a promoter that is specifically induced by cell envelope stress.

Methodology:

  • Grow the reporter strain to early exponential phase.

  • Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Include a no-drug control and a positive control known to induce cell envelope stress (e.g., bacitracin).

  • Incubate for a defined period (e.g., 2 hours).

  • Measure the reporter gene expression. For a lacZ reporter, this can be done by a β-galactosidase assay. For a fluorescent reporter, measure the fluorescence intensity.

  • A significant increase in reporter gene expression in the presence of this compound would confirm the induction of cell envelope stress.

Cell_Envelope_Stress_Reporter_Assay Start Reporter Strain Culture (e.g., B. subtilis liaI-lacZ) Expose Expose to this compound (0.5x MIC) & Controls Start->Expose Incubate Incubate (2 hours) Expose->Incubate Measure Measure Reporter Expression (β-galactosidase or Fluorescence) Incubate->Measure Analyze Compare Expression Levels to Controls Measure->Analyze

Workflow for cell envelope stress reporter assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts by inducing cell envelope stress in Gram-positive bacteria, likely through the inhibition of peptidoglycan biosynthesis. Its potent and selective activity against important pathogens like MRSA makes it a compelling candidate for further drug development.

Future research should focus on:

  • Identification of the precise molecular target: Utilizing techniques such as affinity chromatography with a labeled this compound derivative to isolate its binding partner(s).

  • In vitro enzymatic assays: Once a putative target is identified, its inhibition by this compound should be confirmed using purified enzymes.

  • Resistance studies: Investigating the potential for and mechanisms of resistance development to this compound.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.

A thorough understanding of the mechanism of action of this compound will be crucial for its successful development as a next-generation antibiotic.

References

An In-depth Technical Guide on the Antibacterial Spectrum of Lydicamycin Analogs, with a Focus on 8-Dehydroxy-30-demethyllydicamycin Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lydicamycins are a family of polyketide antibiotics produced by various species of Streptomyces.[1][2] These compounds have garnered interest due to their unique chemical structures and potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide focuses on the antibacterial spectrum of lydicamycin (B608755) analogs, with a specific emphasis on congeners that are structurally related to 8-Dehydroxy-30-demethyllydicamycin. The primary aim is to provide researchers and drug development professionals with a concise yet detailed summary of the available quantitative data and relevant experimental methodologies.

Antibacterial Spectrum of Lydicamycin Congeners

The antibacterial activity of lydicamycins is predominantly directed against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4] They are generally inactive against Gram-negative bacteria.[1] The following table summarizes the minimum inhibitory concentration (MIC) values of several lydicamycin congeners against a panel of Gram-positive bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Lydicamycin Congeners against Gram-Positive Bacteria

CompoundStaphylococcus aureus FDA 209PStaphylococcus aureus SmithStaphylococcus aureus 58 (MRSA)Bacillus subtilis PCI 219Micrococcus luteus PCI 1001
Lydicamycin 1.561.563.130.780.2
30-Demethyllydicamycin (TPU-0037-A) 3.133.136.251.560.39
14,15-Dehydro-8-deoxylydicamycin (TPU-0037-B) 6.256.2512.53.130.78
30-Demethyl-8-deoxylydicamycin (TPU-0037-C) 6.256.2512.53.130.78
8-Deoxylydicamycin (TPU-0037-D) 3.133.136.251.560.39

Data extracted from Igarashi et al., 2002.[4] MIC values are presented in µg/mL.

Experimental Protocols

The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, which is a standard method used in the studies cited.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • The test compound (e.g., a lydicamycin analog) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for antibacterial susceptibility testing and a putative mechanism of action for lydicamycin antibiotics.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_prep Compound Preparation (Serial Dilution) compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual/Spectrophotometric Readout incubation->readout mic_determination MIC Determination readout->mic_determination putative_mechanism cluster_bacterial_cell Bacterial Cell lydicamycin Lydicamycin Analog ribosome 50S Ribosomal Subunit lydicamycin->ribosome Binds to inhibition Inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for bacterial_death Bacteriostasis/ Bactericidal Effect protein_synthesis->bacterial_death Leads to (when inhibited) inhibition->protein_synthesis Blocks

References

In-Depth Technical Guide: Isolation and Sourcing of TPU-0037C from Streptomyces platensis**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a potent antibacterial metabolite produced by the marine actinomycete Streptomyces platensis. Structurally similar to lydicamycin, this compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the sourcing, isolation, and purification of this compound, along with its key biological activities. Detailed experimental protocols are provided to facilitate replication and further research. Additionally, a putative signaling pathway for its mechanism of action is proposed based on evidence from structurally related compounds.

Source Organism and Fermentation

This compound is a natural product isolated from the fermentation broth of Streptomyces platensis strain TP-A0598.[1][2] This strain was originally isolated from a seawater sample collected in Toyama Bay, Japan.[1]

Experimental Protocol: Fermentation of S. platensis TP-A0598

The production of this compound is achieved through submerged batch fermentation. The following protocol is based on the methods described for the production of related metabolites from Streptomyces species.

Inoculum Preparation:

  • Prepare a seed culture medium consisting of soluble starch, glucose, peptone, yeast extract, and meat extract in distilled water, adjusted to a pH of 7.0 before autoclaving.

  • Inoculate the sterilized seed medium with spores of S. platensis TP-A0598.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 150 rpm.

Production Fermentation:

  • Prepare the production medium containing soluble starch, soybean flour, and CaCO3 in distilled water.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Conduct the fermentation in a stirred-tank bioreactor at 28°C for 5-7 days. Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step chromatographic process.[1]

Experimental Protocol: Isolation and Purification

Step 1: Broth Extraction

  • At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol.

  • Concentrate the organic extract in vacuo to yield a crude extract.

Step 2: Diaion HP-20 Resin Chromatography

  • Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a Diaion HP-20 resin column.

  • Wash the column with water to remove polar impurities.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 80%, 100% methanol).

  • Collect fractions and monitor for antibacterial activity against a sensitive indicator strain (e.g., S. aureus).

Step 3: Octadecylsilanized (ODS) Silica (B1680970) Gel Chromatography

  • Pool the active fractions from the HP-20 column and concentrate them.

  • Apply the concentrated active fraction to an ODS silica gel column.

  • Elute the column with a gradient of acetonitrile (B52724) in water.

  • Collect fractions and identify those containing this compound by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform a final purification step using preparative HPLC on an ODS column.

  • Elute with an isocratic or shallow gradient of acetonitrile in water.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties and Quantitative Data

The following tables summarize the key physicochemical properties and biological activity of this compound and its congeners.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC46H72N4O9
Molecular Weight825.1 g/mol
AppearanceColorless film
Purity>95% by HPLC
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol

Table 2: Minimum Inhibitory Concentrations (MICs) of TPU-0037 Congeners against Gram-Positive Bacteria

OrganismTPU-0037A (µg/mL)TPU-0037B (µg/mL)This compound (µg/mL)TPU-0037D (µg/mL)Lydicamycin (µg/mL)
Staphylococcus aureus Smith1.566.253.133.131.56
Staphylococcus aureus 209P1.566.253.133.131.56
Staphylococcus aureus TP-105 (MRSA)3.1312.53.136.253.13
Staphylococcus aureus TP-106 (MRSA)3.1312.53.136.253.13
Bacillus subtilis PCI 2190.391.560.390.780.39
Micrococcus luteus PCI 10010.391.560.390.780.39

Data extracted from Furumai T. et al., The Journal of Antibiotics, 2002.[1]

Proposed Signaling Pathway and Mechanism of Action

Direct studies on the signaling pathway of this compound are not yet available. However, research on its close structural analog, lydicamycin, provides insights into a potential mechanism of action. Lydicamycins have been shown to induce morphological differentiation, specifically sporulation, in other actinobacteria.[3] Transcriptomic analysis of this interaction revealed the differential expression of genes associated with cell envelope stress and the development of aerial mycelium.[3]

Based on this, a plausible, though speculative, signaling pathway for this compound's activity against susceptible bacteria can be proposed. The compound may initially interact with and disrupt the bacterial cell envelope, triggering a cell envelope stress response. This stress signal could then activate a cascade of regulatory proteins, leading to changes in gene expression that ultimately inhibit cell growth or induce a developmental program like sporulation as a survival strategy, which may not be productive in non-sporulating bacteria, leading to cell death.

TPU_0037C_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular This compound This compound Cell_Envelope_Target Bacterial Cell Envelope (Target) This compound->Cell_Envelope_Target Interaction Stress_Response Cell Envelope Stress Response Cell_Envelope_Target->Stress_Response Triggers Regulatory_Cascade Regulatory Protein Cascade Stress_Response->Regulatory_Cascade Activates Gene_Expression Differential Gene Expression Regulatory_Cascade->Gene_Expression Modulates Cellular_Response Inhibition of Cell Growth / Morphological Differentiation Gene_Expression->Cellular_Response Leads to

Caption: Proposed signaling pathway for this compound in susceptible bacteria.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation of S. platensis.

TPU_0037C_Isolation_Workflow Start Start: S. platensis Fermentation Harvest Harvest Culture Broth Start->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HP20_Chromatography Diaion HP-20 Chromatography Crude_Extract->HP20_Chromatography Active_Fractions_1 Active Fractions HP20_Chromatography->Active_Fractions_1 ODS_Chromatography ODS Silica Gel Chromatography Active_Fractions_1->ODS_Chromatography Active_Fractions_2 This compound containing Fractions ODS_Chromatography->Active_Fractions_2 Prep_HPLC Preparative HPLC Active_Fractions_2->Prep_HPLC Pure_TPU_0037C Pure this compound Prep_HPLC->Pure_TPU_0037C

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising antibacterial compound with potent activity against challenging Gram-positive pathogens, including MRSA. The methodologies for its production through fermentation of S. platensis and subsequent isolation and purification are well-defined, enabling further research and development. While its precise molecular target and signaling pathway are yet to be fully elucidated, evidence from structurally similar compounds suggests a mechanism involving the induction of cell envelope stress. Continued investigation into the mechanism of action and optimization of its production will be crucial for realizing the therapeutic potential of this compound.

References

Lydicamycin Analogue TPU-0037C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C, a close structural analogue of lydicamycin (B608755), is a naturally occurring polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the marine actinomycete Streptomyces platensis TP-A0598, this compound belongs to the tetramic acid class of natural products, a group known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, biological activity, and potential research applications.

Chemical Properties and Structure

This compound is identified as 30-demethyl-8-deoxylydicamycin.[1] It is one of several lydicamycin congeners, including TPU-0037-A, B, and D, isolated from S. platensis.[1]

PropertyValueReference
Molecular Formula C46H72N4O9[1]
Molecular Weight 825.1 g/mol [1]
Purity >95% (by HPLC)[1]
Appearance Colorless film
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727)[1]
Storage -20°C

Antimicrobial Activity

This compound exhibits potent and selective activity against Gram-positive bacteria. Its efficacy against MRSA makes it a compound of interest in the search for new antibiotics to combat drug-resistant pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its parent compound, lydicamycin, against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
This compound Gram-positive bacteria (general)0.39 - 3.13[1]
Methicillin-resistant S. aureus (MRSA)3.13[1]
Gram-negative bacteria>50[1]
Lydicamycin Gram-positive bacteria (general)0.39 - 12.5[3]
Methicillin-resistant S. aureus (MRSA)1.56 - 12.5[1]

Mechanism of Action

While the specific mechanism of action for this compound has not been explicitly detailed in published literature, its structural classification as a tetramic acid antibiotic provides strong indications of its mode of action. Research on other tetramic acid antibacterials suggests that these compounds act by disrupting the bacterial cell membrane.[2][4][5]

The proposed mechanism involves the dissipation of both the membrane potential and the pH gradient across the bacterial membrane.[4][5] This disruption of the proton motive force interferes with essential cellular processes, such as ATP synthesis and transport, ultimately leading to bacterial cell death.

Proposed Mechanism of Action for Tetramic Acid Antibiotics TPU0037C This compound (Tetramic Acid Antibiotic) BacterialMembrane Gram-Positive Bacterial Cell Membrane TPU0037C->BacterialMembrane intercalates/interacts with ProtonMotiveForce Proton Motive Force (PMF) BacterialMembrane->ProtonMotiveForce disrupts MembranePotential Membrane Potential (ΔΨ) ProtonMotiveForce->MembranePotential dissipates pHGradient pH Gradient (ΔpH) ProtonMotiveForce->pHGradient dissipates ATPSynthesis ATP Synthesis MembranePotential->ATPSynthesis inhibits NutrientTransport Nutrient Transport pHGradient->NutrientTransport inhibits CellDeath Bacterial Cell Death ATPSynthesis->CellDeath NutrientTransport->CellDeath

Caption: Proposed mechanism of this compound via membrane disruption.

Experimental Protocols

While the full text of the original study by Furumai et al. (2002) is not widely available, this section outlines the general experimental methodologies based on the available information and standard practices in the field.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from Streptomyces platensis TP-A0598.

Isolation Workflow for this compound Start Fermentation of Streptomyces platensis TP-A0598 CultureBroth Culture Broth Start->CultureBroth HP20 HP-20 Resin Chromatography CultureBroth->HP20 adsorption & elution ODS ODS Column Chromatography HP20->ODS fractionation PrepHPLC Preparative HPLC ODS->PrepHPLC final purification PurifiedTPU Purified TPU-0037 Congeners (A, B, C, D) PrepHPLC->PurifiedTPU

Caption: Generalized workflow for the isolation of this compound.

Protocol:

  • Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium to allow for the production of secondary metabolites, including this compound.

  • Initial Extraction: The culture broth is harvested, and the supernatant is subjected to chromatography on an adsorbent resin such as HP-20 to capture the nonpolar metabolites. The compounds are then eluted with an organic solvent.

  • Fractionation: The crude extract is further fractionated using reverse-phase chromatography, such as on an ODS (octadecylsilane) column, with a gradient of organic solvent (e.g., methanol or acetonitrile) in water.

  • Purification: Fractions showing anti-MRSA activity are pooled and subjected to preparative high-performance liquid chromatography (HPLC) to isolate the pure TPU-0037 congeners.

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.

Protocol:

  • Bacterial Culture: The test bacteria (e.g., S. aureus, MRSA strains) are grown in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilution: The purified this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Potential Research Applications

Antibacterial Drug Development

The primary and most evident application of this compound is in the field of antibacterial drug discovery. Its potent activity against MRSA warrants further investigation, including:

  • In vivo efficacy studies: To determine its effectiveness in animal models of infection.

  • Toxicity studies: To assess its safety profile.

  • Structure-activity relationship (SAR) studies: To identify key structural features responsible for its antibacterial activity and to guide the synthesis of more potent and less toxic analogues.

Neuritogenic Activity

This compound is structurally related to BU-4514N, a compound isolated from a Microtetraspora species that has been reported to have neuritogenic properties. While there is no direct experimental evidence of this compound possessing such activity, its structural similarity suggests a potential area for future research.

Suggested Experiments:

  • Neurite outgrowth assays: Using PC12 cells or primary neurons to assess the ability of this compound to promote neurite extension.

  • Signaling pathway analysis: Investigating the effect of this compound on signaling pathways known to be involved in neuronal differentiation and growth (e.g., MAPK/ERK pathway).

Biosynthesis and Synthesis

The biosynthetic gene cluster for lydicamycins, including this compound, has been identified in the genome of Streptomyces sp. TP-A0598.[6] This provides opportunities for biosynthetic engineering to produce novel analogues.

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex structure of lydicamycin and its analogues presents a significant synthetic challenge.

Conclusion

This compound is a promising antibacterial compound with demonstrated in vitro activity against MRSA. Its likely mechanism of action, involving the disruption of the bacterial cell membrane, makes it an attractive candidate for further development, as this mode of action may be less prone to the development of resistance. While further research is needed to fully elucidate its therapeutic potential, particularly in the areas of in vivo efficacy, toxicity, and potential neuritogenic effects, this compound represents a valuable lead compound for the development of new anti-infective agents.

References

TPU-0037C activity against methicillin-resistant S. aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Technical Guide:

Activity of TPU-0037C against Methicillin-Resistant S. aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel polyketide antibiotic, identified as a structural analog of lydicamycin (B608755). It is a metabolite produced by the marine actinomycete Streptomyces platensis.[1][2] This document provides a comprehensive technical overview of the in vitro activity of this compound against the high-priority pathogen, methicillin-resistant Staphylococcus aureus (MRSA). Available data on its biological activity is presented, alongside detailed experimental protocols for the determination of its minimum inhibitory concentration. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new anti-infective agents.

Introduction to this compound

This compound is a member of a class of novel lydicamycin congeners isolated from the culture broth of Streptomyces platensis strain TP-A0598, which was sourced from a seawater sample in Toyama Bay, Japan.[1] Structurally, it is identified as 30-demethyl-8-deoxylydicamycin.[1] Like other compounds in its class, this compound has demonstrated inhibitory activity against Gram-positive bacteria, including clinically significant strains of MRSA.[1]

Chemical Properties of this compound:

  • Molecular Formula: C46H72N4O9[2]

  • Molecular Weight: 825.1 g/mol [2]

Quantitative In Vitro Activity against S. aureus

The antimicrobial activity of this compound and its congeners has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary measure of in vitro potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The available data for this compound's activity against a specific MRSA strain, S. aureus Smith, is summarized in the table below. For comparative purposes, data for its congeners (TPU-0037A, TPU-0037B, and TPU-0037D) and the parent compound, lydicamycin, are also included where available.

CompoundOrganismStrainMIC (µg/mL)
This compound Staphylococcus aureusSmith (MRSA)3.13
TPU-0037AStaphylococcus aureusSmith (MRSA)1.56
TPU-0037BStaphylococcus aureusSmith (MRSA)6.25
TPU-0037DStaphylococcus aureusSmith (MRSA)12.5
LydicamycinStaphylococcus aureusSmith (MRSA)1.56

Data sourced from Furumai et al., 2002. The Journal of Antibiotics.

Currently, there is a lack of publicly available data on the Minimum Bactericidal Concentration (MBC) and in vivo efficacy of this compound against MRSA. Further studies are required to determine its bactericidal potential and its therapeutic efficacy in animal models of infection.

Experimental Protocols

The following section details the methodology for determining the in vitro anti-MRSA activity of this compound.

4.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against MRSA was determined using the agar (B569324) dilution method, a standard antimicrobial susceptibility testing protocol.

Materials and Reagents:

  • Mueller-Hinton Agar (MHA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MRSA strain (S. aureus Smith)

  • Saline solution (0.85%)

  • Sterile petri dishes

  • Incubator (37°C)

  • Micropipettes

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • A pure culture of S. aureus Smith is grown on an appropriate agar medium.

    • Several colonies are transferred to a tube of sterile saline.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • The suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

  • Agar Plate Preparation:

    • Molten MHA is prepared and allowed to cool to 45-50°C.

    • Serial twofold dilutions of this compound are prepared in a suitable solvent.

    • A specific volume of each this compound dilution is added to the molten MHA to achieve the desired final concentrations in the agar. A control plate containing no antibiotic is also prepared.

    • The agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation:

    • The prepared bacterial inoculum is spotted onto the surface of the MHA plates containing the different concentrations of this compound.

  • Incubation:

    • The inoculated plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA strain.

Visualizations
5.1 Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration of this compound against MRSA.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum MRSA Inoculum Preparation inoculation Inoculation of Plates inoculum->inoculation plates Agar Plate Preparation with this compound dilutions plates->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation reading Visual Reading of Growth Inhibition incubation->reading mic_determination MIC Determination reading->mic_determination

Caption: Experimental workflow for determining the MIC of this compound.

5.2 Proposed Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound against MRSA has not been elucidated in the available literature. However, its structural similarity to lydicamycin suggests a potential shared mechanism. Lydicamycin is known to interfere with bacterial cell wall synthesis. The following diagram illustrates a hypothetical mechanism based on this structural relationship.

Mechanism_of_Action TPU0037C This compound Inhibition Inhibition TPU0037C->Inhibition Targets CellWall Bacterial Cell Wall Synthesis CellWall->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothetical mechanism of action of this compound against MRSA.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against methicillin-resistant Staphylococcus aureus. The data presented in this guide, derived from foundational studies, establishes its potential as a lead compound for the development of new anti-MRSA therapies.

Significant further research is necessary to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

  • Broad-spectrum Activity: Determination of MICs against a wider panel of clinical MRSA isolates, as well as other Gram-positive and Gram-negative pathogens.

  • Bactericidal Activity: Elucidation of the Minimum Bactericidal Concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular target and mechanism by which this compound exerts its antibacterial effect.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in established animal models of MRSA infection to assess its therapeutic potential in a physiological context.

  • Pharmacokinetics and Toxicology: Characterization of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

The development of novel antibiotics with activity against multidrug-resistant bacteria like MRSA is a critical global health priority. This compound represents a promising starting point for such endeavors.

References

Unveiling TPU-0037C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-MRSA Agent 8-Dehydroxy-30-demethyllydicamycin

For Immediate Release

This technical guide provides a comprehensive overview of TPU-0037C (CAS Number: 485815-61-0), a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, biological activity, and production.

Introduction

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a natural product isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It belongs to the lydiamycin family of polyketide antibiotics, which are characterized by a novel skeletal structure.[3] this compound and its congeners have garnered interest for their efficacy against challenging Gram-positive pathogens.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and biological activity of this compound is presented below.

PropertyValueReference
CAS Number 485815-61-0N/A
Molecular Formula C₄₆H₇₂N₄O₉[4]
Molecular Weight 825.1 g/mol [4]
Appearance Colorless film[5]
Purity >95% by HPLC[5]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[5]
Storage Conditions -20°C[5]

Table 1: Physicochemical Properties of this compound

The primary quantitative data available for this compound pertains to its minimum inhibitory concentrations (MICs) against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 55-2 (MRSA)3.13
Staphylococcus aureus 56-1 (MRSA)3.13
Bacillus subtilis PCI 2190.39
Micrococcus luteus PCI 10010.39
Escherichia coli NIHJ>50
Pseudomonas aeruginosa B-1>50

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound.[1]

Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound and other lydiamycins is an area of ongoing investigation. However, current evidence points towards several potential modes of action:

  • Inhibition of Bacterial Protein Synthesis: One proposed mechanism is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome, which disrupts essential cellular processes and leads to the cessation of bacterial growth.[6]

  • Induction of Cell Envelope Stress and Morphological Changes: Studies on lydiamycins have shown that they can induce sporulation in other actinobacteria.[7][8] Transcriptomic analysis of bacteria treated with lydiamycins revealed differential gene expression related to cell envelope stress responses, suggesting that these compounds may disrupt the bacterial cell wall or membrane integrity.[7]

A recent study also uncovered a novel herbicidal mechanism for lydiamycins, where they inhibit auxin transport in plants.[9] While this is in a different biological system, it highlights the potential for this class of molecules to interact with fundamental cellular transport processes. Further research is required to determine if a similar mechanism is at play in their antibacterial activity.

Experimental Protocols

Fermentation of Streptomyces platensis TP-A0598 for this compound Production

The following protocol is based on the methods described for the production of related antibiotics from Streptomyces species and information from the discovery of this compound.[1][10][11][12]

Inoculum Preparation:

  • Prepare a seed culture by inoculating a suitable medium (e.g., ISP-2 medium) with spores of Streptomyces platensis TP-A0598.[12]

  • Incubate the seed culture at 28-30°C for approximately 24-60 hours on a rotary shaker.[11][12]

Production Fermentation:

  • Inoculate the production medium with the seed culture. A suitable production medium may contain soluble starch, soybean flour, and other nutrients.[11]

  • Conduct the fermentation in a fermentor at 30°C for 7 days, with controlled agitation and aeration.[11]

G cluster_0 Inoculum Preparation cluster_1 Production Fermentation Spore Stock Spore Stock Seed Culture (ISP-2 Medium) Seed Culture (ISP-2 Medium) Spore Stock->Seed Culture (ISP-2 Medium) Inoculate Incubation (28-30°C, 24-60h, shaking) Incubation (28-30°C, 24-60h, shaking) Seed Culture (ISP-2 Medium)->Incubation (28-30°C, 24-60h, shaking) Grow Production Medium Production Medium Incubation (28-30°C, 24-60h, shaking)->Production Medium Inoculate Fermentation (30°C, 7 days) Fermentation (30°C, 7 days) Production Medium->Fermentation (30°C, 7 days) Incubate Harvest Harvest Fermentation (30°C, 7 days)->Harvest

Fermentation workflow for this compound production.
Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step chromatographic process as outlined in its initial discovery.[1]

  • Initial Extraction: Adsorb the active compounds from the culture broth onto an HP-20 resin.

  • ODS Column Chromatography: Further purify the extract using an ODS (octadecylsilyl) column.

  • Preparative HPLC: The final purification step is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G Culture Broth Culture Broth HP-20 Resin Chromatography HP-20 Resin Chromatography Culture Broth->HP-20 Resin Chromatography Adsorption ODS Column Chromatography ODS Column Chromatography HP-20 Resin Chromatography->ODS Column Chromatography Elution & Further Purification Preparative HPLC Preparative HPLC ODS Column Chromatography->Preparative HPLC Final Purification Pure this compound Pure this compound Preparative HPLC->Pure this compound

Purification workflow for this compound.
Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound was determined using a standard broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to a McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Biosynthesis of Lydicamycins

The biosynthesis of lydicamycin (B608755) and its congeners, including this compound, is carried out by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.[13][14] The genomic analysis of Streptomyces platensis TP-A0598 has identified the gene cluster responsible for their production.[13]

The proposed biosynthetic pathway involves the assembly of a polyketide chain which is then modified by various enzymes to create the final complex structures of the lydicamycin family.

Simplified overview of the lydicamycin biosynthetic pathway.

Conclusion

This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including MRSA. This technical guide consolidates the available information on its properties, biological activity, and production. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of antibiotic discovery and development.

References

A Technical Whitepaper on the Preliminary Antimicrobial Profile of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a novel metabolite isolated from the marine actinomycete Streptomyces platensis, presenting a promising avenue for the development of new antimicrobial agents.[1][2][3] Structurally analogous to lydicamycin, this compound has demonstrated potent and selective activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Conversely, it shows a lack of significant activity against Gram-negative bacteria.[1][2] This document provides a consolidated overview of the preliminary in vitro data available for this compound, details the standard experimental methodologies for its evaluation, and outlines a logical workflow for its initial assessment as a potential antimicrobial drug candidate.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant pathogens. Marine microorganisms, particularly actinomycetes, are a rich source of structurally diverse and biologically active secondary metabolites. This compound, a metabolite of S. platensis, has been identified as one such compound of interest.[1][2] Its potent activity against MRSA, a major cause of hospital and community-acquired infections, positions it as a valuable lead for further investigation.[3][4] This guide summarizes the foundational studies and provides the necessary technical framework for researchers engaging in its preclinical evaluation.

Physicochemical Properties and Antimicrobial Spectrum

This compound is identified by the CAS Number 485815-61-0 and has a molecular formula of C₄₆H₇₂N₄O₉.[2][5] Preliminary studies have focused on determining its spectrum of activity, primarily through Minimum Inhibitory Concentration (MIC) assays.

Quantitative Antimicrobial Activity Data

The in vitro efficacy of this compound has been quantified against various bacterial strains. The data highlights a clear selective activity profile.

Bacterial TypeOrganism(s)MIC Range (µg/mL)Reference
Gram-PositiveGeneral Panel0.39 - 3.13[1][2][3]
Gram-Positive (Resistant)Methicillin-Resistant S. aureus (MRSA)3.13[1][2][3]
Gram-NegativeGeneral Panel>50[1][2][3]

Experimental Protocols

The following sections detail the standardized methodologies for conducting the key in vitro assays necessary to evaluate the antimicrobial and cytotoxic properties of a novel agent like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[6][7]

Materials:

  • This compound, solubilized in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Positive control (bacterial inoculum without compound) and negative control (broth only).

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.[8]

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether an antimicrobial compound is toxic to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound serial dilutions.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

Procedure:

  • Seed the 96-well plate with cells at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls (cells treated with solvent only) and untreated controls.

  • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[11]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of preliminary antimicrobial drug discovery and the specific workflow of a key experimental protocol.

G cluster_discovery Phase 1: Discovery & Screening cluster_evaluation Phase 2: In Vitro Evaluation cluster_safety Phase 3: Preliminary Safety cluster_decision Phase 4: Decision Compound This compound (from S. platensis) Screen Primary Screen (e.g., Agar Diffusion) Compound->Screen Hit Identify Hit (Zone of Inhibition) Screen->Hit MIC MIC Determination (Gram-Pos & Gram-Neg Panel) Hit->MIC MBC MBC Determination (Bactericidal vs. Bacteriostatic) MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Cytotox Cytotoxicity Assay (e.g., MTT on Mammalian Cells) TimeKill->Cytotox Hemolysis Hemolysis Assay Cytotox->Hemolysis Decision Lead Candidate Decision (High Potency, Low Toxicity?) Hemolysis->Decision

Workflow for Preliminary Antimicrobial Candidate Evaluation.

G A 1. Prepare Serial Dilutions of this compound in 96-well plate C 3. Inoculate Wells (Except Negative Control) A->C B 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D 4. Add Controls (Positive: Cells, No Drug) (Negative: Broth Only) C->D E 5. Incubate Plate (18-24h at 37°C) D->E F 6. Visual Inspection for Turbidity E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The preliminary data strongly support this compound as a viable lead compound for development as an antibacterial agent targeting Gram-positive pathogens. Its efficacy against MRSA is particularly noteworthy.[1][3] The immediate next steps in its preclinical evaluation should focus on elucidating its mechanism of action, further profiling its safety through additional in vitro assays (e.g., hemolysis, hERG inhibition), and establishing in vivo efficacy in relevant animal models of infection. Understanding its molecular target is critical and could reveal novel antibacterial pathways, further increasing its value in the fight against antimicrobial resistance.

References

In-depth Technical Guide: Efficacy of TPU-0037C Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the efficacy of the antibiotic compound TPU-0037C against Gram-negative bacteria. Based on available scientific literature, this compound, a metabolite of the marine actinomycete Streptomyces platensis, is ineffective against Gram-negative bacteria. This document provides a comprehensive overview of the existing data, details the experimental context, and discusses the likely mechanisms underlying this lack of activity.

Antibacterial Spectrum of this compound

This compound has demonstrated activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). However, its activity does not extend to Gram-negative bacteria.

Quantitative Data Summary

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The available data for this compound and its structural analog, TPU-0037A, are summarized below.

CompoundBacterial TypeOrganism(s)MIC (µg/mL)Reference
This compoundGram-positiveVarious, including S. aureus (MRSA)0.39 - 3.13[1]
This compoundGram-negativeNot specified in publicly available abstracts>50[1]
TPU-0037AGram-positiveS. aureus (MRSA), B. subtilis, M. luteus1.56 - 12.5[2]
TPU-0037AGram-negativeE. coli, P. mirabilis, P. vulgaris, P. aeruginosa>50[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and TPU-0037A against Gram-positive and Gram-negative bacteria.

Experimental Protocols

The primary data on the antibacterial activity of this compound originates from the work of Furumai et al. (2002). While the full experimental details are contained within the original publication, standard methods for determining MIC were likely employed. A generalized protocol for such an assay is described below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was likely determined using a broth microdilution method, a standard and widely accepted technique in microbiology.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution of known concentration.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial cultures of Gram-positive and Gram-negative strains, grown to a logarithmic phase and standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Positive control (bacterial culture in broth without antibiotic).

  • Negative control (broth only).

  • Incubator.

  • Microplate reader or visual assessment.

Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared in MHB directly in the wells of a 96-well microtiter plate. This creates a range of decreasing concentrations of the antibiotic.

  • Inoculation: A standardized suspension of the test bacterium is added to each well containing the diluted this compound, as well as to the positive control wells.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterial strains (e.g., 37°C for 18-24 hours).

  • Observation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Ineffectiveness Against Gram-negative Bacteria: A Mechanistic Overview

The lack of activity of this compound against Gram-negative bacteria is a common characteristic of many natural product antibiotics. This is primarily attributed to the unique and formidable cell envelope structure of Gram-negative organisms.

The Gram-negative Outer Membrane Barrier

The key structural difference between Gram-positive and Gram-negative bacteria is the presence of an outer membrane in the latter. This outer membrane is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. It serves as a highly effective permeability barrier, preventing many molecules, including antibiotics, from reaching their intracellular or periplasmic targets.

GramNegativeBarrier cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm TPU0037C This compound OuterMembrane OuterMembrane TPU0037C->OuterMembrane Impermeable Target Potential Target Periplasm Periplasm Peptidoglycan Peptidoglycan InnerMembrane InnerMembrane

Diagram 1: The outer membrane of Gram-negative bacteria acts as a barrier to this compound.

Potential Reasons for Ineffectiveness

While specific studies on the interaction of this compound with the Gram-negative cell envelope are not available, the following are the most probable reasons for its lack of efficacy:

  • Impermeability of the Outer Membrane: The highly charged and tightly packed LPS layer of the outer membrane can prevent the passive diffusion of large and/or hydrophobic molecules like this compound.

  • Efflux Pumps: Gram-negative bacteria possess a variety of efflux pumps that can actively transport a broad range of molecules, including antibiotics, out of the cell before they can reach their target. It is possible that even if some this compound molecules were to cross the outer membrane, they would be rapidly expelled by these pumps.

LogicalFlow start This compound Encounters Gram-negative Bacterium outer_membrane Interaction with Outer Membrane start->outer_membrane permeation_check Can it cross the Outer Membrane? outer_membrane->permeation_check no_permeation No - Ineffective permeation_check->no_permeation Likely permeation Yes permeation_check->permeation Unlikely efflux_check Is it removed by Efflux Pumps? permeation->efflux_check effluxed Yes - Ineffective efflux_check->effluxed Possible no_efflux No efflux_check->no_efflux target_interaction Reaches Target (Effective) no_efflux->target_interaction

Diagram 2: Logical workflow for the interaction of this compound with Gram-negative bacteria.

Conclusion and Future Research Directions

The available evidence unequivocally indicates that this compound is not effective against Gram-negative bacteria, with MIC values exceeding 50 µg/mL. This is in stark contrast to its potent activity against Gram-positive bacteria, including MRSA. The primary reason for this is likely the impermeable outer membrane of Gram-negative bacteria, a common challenge in antibiotic development.

For drug development professionals, this compound in its current form should be considered a narrow-spectrum antibiotic targeting Gram-positive pathogens. Future research could explore:

  • Structural Modifications: Modifying the structure of this compound to enhance its ability to penetrate the Gram-negative outer membrane.

  • Combination Therapy: Investigating the use of this compound in combination with outer membrane permeabilizing agents.

  • Mechanistic Studies: Detailed studies to elucidate the precise molecular interactions (or lack thereof) between this compound and the components of the Gram-negative cell envelope.

This technical guide provides a summary based on the current understanding. Researchers are encouraged to consult the primary literature for more detailed information.

References

Methodological & Application

Application Notes and Protocols for TPU-0037C In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is an antibiotic identified as a metabolite from the marine actinomycete Streptomyces platensis.[1][2][3][4][5] Structurally similar to lydicamycin, this compound has demonstrated selective activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][3][4][5][6][7] This document provides a summary of the known in vitro activity of this compound and presents a generalized experimental protocol for determining its antimicrobial efficacy.

Chemical and Physical Properties

PropertyValue
CAS Number 485815-61-0[1][2]
Molecular Formula C46H72N4O9[1][2]
Molecular Weight 825.1 g/mol [1][2]
Purity >95%[1][2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1][5]

In Vitro Antibacterial Activity

This compound has been shown to be effective against a range of Gram-positive bacteria, while being largely ineffective against Gram-negative bacteria. The reported Minimum Inhibitory Concentrations (MICs) are summarized below.

Bacterial TypeOrganismMIC (µg/mL)
Gram-positive Various strains0.39-3.13[1][4]
Methicillin-resistant S. aureus (MRSA)3.13[1][4]
Gram-negative Various strains>50[1][3][4]

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These are standard methods for assessing the in vitro efficacy of a novel antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, MRSA strains)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation:

    • Culture the test bacteria on an appropriate agar (B569324) medium overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Prepare two-fold serial dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

    • The final volume in each well after adding the bacterial inoculum should be 200 µL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Plating: Spread the aliquot onto a sterile nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay TPU-0037C_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilution of This compound TPU-0037C_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (18-24h) Subculture->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information regarding the specific mechanism of action or the signaling pathways affected by this compound. Further research is required to elucidate these aspects of its biological activity.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and the bacterial strains being tested. All work should be conducted in a suitable laboratory environment following appropriate safety procedures.

References

Application Notes and Protocols: Preparation of TPU-0037C Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of the antibiotic compound TPU-0037C using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for maintaining the integrity and biological activity of the compound for use in research and drug development applications.

Compound Information

Summarized below are the key chemical properties of this compound.

PropertyValueReference(s)
CAS Number 485815-61-0[1]
Molecular Formula C₄₆H₇₂N₄O₉[1]
Molecular Weight 825.1 g/mol [1]
Purity >95% (typically verified by HPLC)[1]
Appearance Colorless film or solid[1]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Storage (Solid) -20°C[1]
Storage (in DMSO) -80°C (for up to 1 year)[1]

Biological Activity and Mechanism of Action

This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) typically in the range of 0.39-3.13 µg/mL.[1] However, it is generally ineffective against Gram-negative bacteria.[1] The proposed mechanism of action for the related compound, lydicamycin, involves the inhibition of bacterial protein synthesis.[1] Studies on lydicamycins also suggest they can elicit a transcriptional response similar to that of cell wall targeting antibiotics, indicating a potential to induce cell envelope stress in bacteria.

The effects of this compound on eukaryotic cells have not been extensively documented in publicly available literature. As with many antibiotics, it is crucial to determine the cytotoxic profile of this compound in relevant mammalian cell lines to establish a therapeutic window for any potential applications in drug development. When using this compound in cell-based assays, it is imperative to include a vehicle control (DMSO) to account for any solvent-induced effects.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors in drug discovery and development.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonicator

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Perform all manipulations in a chemical fume hood to avoid inhalation of the compound and solvent vapors.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound, which can affect its stability and weighing accuracy.

  • Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.251 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 825.1 g/mol x 1000 mg/g = 8.251 mg

  • Dissolution: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, you would add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Optional Sonication: If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. The aliquot volume will depend on your experimental needs.

  • Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to one year). For short-term storage (a few days), -20°C can be used, but -80°C is highly recommended to ensure maximum stability.

Preparation of Working Solutions

To prepare a working solution for a cell-based assay, the 10 mM DMSO stock solution must be serially diluted. It is critical to perform initial dilutions in DMSO before the final dilution into an aqueous-based medium (e.g., cell culture medium) to prevent precipitation of the compound.

Example Dilution for a Cell-Based Assay:

  • Perform an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • Further dilute the 1 mM intermediate stock in your final assay medium. For instance, a 1:1000 dilution of the 1 mM stock into the cell culture medium will yield a final concentration of 1 µM.

  • Important: Ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically below 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_application Application Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Serial_Dilute Prepare Working Solution (Serial Dilution in DMSO) Store->Serial_Dilute Final_Dilute Final Dilution in Aqueous Medium Serial_Dilute->Final_Dilute G Stock 10 mM this compound in 100% DMSO Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Intermediate Dilute in DMSO Working Final Working Solution (e.g., 1 µM in Culture Medium) Intermediate->Working Dilute in Aqueous Medium Assay Cell-Based Assay (DMSO < 0.5%) Working->Assay Control Vehicle Control (DMSO in Culture Medium) Control->Assay

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of TPU-0037C against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Saccharopolyspora platensis and is structurally analogous to lydicamycin.[1][2][3] This compound has demonstrated significant activity against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] Specifically, its Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacteria have been reported to be in the range of 0.39-3.13 µg/mL, while it shows limited efficacy against Gram-negative bacteria with MICs greater than 50 µg/mL.[1][2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing.

Chemical Properties of this compound:

  • Molecular Formula: C₄₆H₇₂N₄O₉[3][5]

  • Molecular Weight: 825.1 g/mol [3][5]

  • Solubility: Soluble in DMF, DMSO, ethanol, and methanol.[3]

Principle of the MIC Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][4] The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth.

Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[6][7]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolate)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus ATCC 29213This compound1.56
MRSA Isolate 1This compound3.13
Enterococcus faecalis ATCC 29212This compound0.78
Escherichia coli ATCC 25922This compound>50

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (35°C, 18-24h) add_inoculum->incubation read_results Visually Read MIC incubation->read_results

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of the novel compound TPU-0037C. This document outlines the methodologies for broth microdilution and agar (B569324) dilution assays, data presentation guidelines, and a discussion of the potential mechanism of action.

Introduction to this compound

This compound is a metabolite isolated from the marine actinomycete Streptomyces platensis. It is structurally analogous to lydicamycin (B608755) and has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Current data indicates that this compound is largely ineffective against Gram-negative bacteria.[1] The selective activity of this compound makes it a promising candidate for further investigation as a therapeutic agent for infections caused by Gram-positive pathogens.

Data Presentation

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[2] The following table summarizes the reported MIC values for this compound against various Gram-positive bacteria.

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureusMRSA3.13
Staphylococcus aureus0.39 - 3.13
Bacillus subtilis0.39 - 3.13
Micrococcus luteus0.39 - 3.13
Gram-negative bacteriae.g., E. coli, P. aeruginosa>50

Note: The data presented is a summary of reported activity.[1] Specific MIC values may vary depending on the bacterial strain and testing conditions.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the MIC of novel compounds.[2]

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or by measuring the optical density at 600 nm.

Agar Dilution Method

This method is an alternative for determining the MIC, where the antimicrobial agent is incorporated into an agar medium.

Materials:

  • This compound

  • DMSO or ethanol

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Inoculum replicating device (optional)

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of two-fold dilutions of this compound.

    • Add 1 mL of each dilution to 19 mL of molten MHA (cooled to 45-50°C) to create a series of agar plates with varying concentrations of the compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution method and adjust to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including a control plate with no this compound. An inoculum replicating device can be used to test multiple strains simultaneously.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial susceptibility of this compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate Add to wells serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth microdilution workflow for MIC determination.
Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis

While the precise mechanism of action for this compound has not been fully elucidated, its activity against Gram-positive bacteria suggests a potential interaction with the bacterial cell wall synthesis pathway. This pathway is a common target for antibiotics that are effective against this class of bacteria. The following diagram illustrates a simplified bacterial cell wall synthesis pathway, highlighting potential points of inhibition.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation (PBPs) Peptidoglycan->Peptidoglycan TPU_0037C This compound TPU_0037C->Lipid_II Potential Inhibition

References

TPU-0037C solubility in ethanol and methanol for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a structural analogue of lydicamycin (B608755), it belongs to the non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid family of natural products. These application notes provide detailed information on the solubility of this compound in ethanol (B145695) and methanol (B129727), along with protocols for its preparation for laboratory use.

Physicochemical Properties

PropertyValue
Molecular Formula C₄₆H₇₂N₄O₉
Molecular Weight 825.1 g/mol
Appearance Colorless film
Purity >95%

Solubility Data

Quantitative solubility data for this compound in ethanol and methanol is not extensively published. However, available information indicates that it is soluble in both solvents. It is recommended to determine the precise solubility for specific experimental needs empirically.

SolventQualitative SolubilityQuantitative Solubility (at 25°C)
Ethanol SolubleData not available. Recommended to determine empirically.
Methanol SolubleData not available. Recommended to determine empirically.
DMSO SolubleData not available.
DMF SolubleData not available.

Biological Activity and Inferred Signaling Pathway

This compound, being a congener of lydicamycin, is understood to exert its antibiotic effects on Gram-positive bacteria. While the precise molecular targets are a subject of ongoing research, studies on lydicamycins suggest that they can induce morphological changes and sporulation in certain actinobacteria. This indicates an interaction with bacterial signaling pathways that regulate cell development and stress responses. Transcriptomic analyses of bacteria treated with lydicamycin have shown differential expression of genes involved in the development of aerial mycelium and sporulation, as well as genes related to cell envelope stress.

The following diagram illustrates a conceptual signaling pathway based on the known effects of the lydicamycin family of compounds.

TPU_0037C_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Transport Putative_Receptor Putative Receptor/ Target Cell_Membrane->Putative_Receptor Stress_Response Cell Envelope Stress Response Putative_Receptor->Stress_Response Signaling_Cascade Signaling Cascade Putative_Receptor->Signaling_Cascade Gene_Expression Differential Gene Expression Signaling_Cascade->Gene_Expression Morphological_Changes Morphological Changes (e.g., Sporulation) Gene_Expression->Morphological_Changes TPU_0037C_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Ethanol or Methanol weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution check_dissolution->vortex No sterile_filter Sterile Filter (0.22 µm) check_dissolution->sterile_filter Yes store Store at -20°C or 4°C sterile_filter->store end End store->end

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite of the marine actinomycete S. platensis, structurally similar to lydicamycin.[1][2] It has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39-3.13 μg/ml.[1][2] However, it is ineffective against Gram-negative bacteria.[1][2] These application notes provide detailed recommendations for the optimal storage and handling of this compound to ensure its stability and efficacy for research purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C46H72N4O9[2][3][4][5][6]
Molecular Weight 825.1 g/mol [2][3][4][6]
Appearance Colourless film[3]
Purity >95% by HPLC[2][3][6]
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO[2][3]
CAS Number 485815-61-0[1][2][3][4][5][6]

Recommended Storage Conditions

To maintain the integrity and biological activity of this compound, it is imperative to adhere to the following storage guidelines.

ConditionRecommendationRationale
Temperature -20°C Ensures long-term stability and prevents degradation.[2][3]
Light Protect from lightMinimizes the risk of photodegradation.
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis and maintains the compound's integrity.
Form Store as a solid (film) or in a suitable anhydrous solventAliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Handling and Aliquoting this compound

This protocol outlines the steps for safely handling and preparing aliquots of this compound upon receipt.

Materials:

  • This compound (solid film)

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • -20°C freezer

Procedure:

  • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

  • Reconstitute the this compound film in a suitable anhydrous solvent (e.g., DMSO) to a desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the amount of compound provided.

  • Gently vortex the solution until the film is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to minimize waste and avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.

  • Store the aliquots at -20°C.

Protocol for Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under different storage conditions.

Objective: To determine the degradation rate of this compound over time at various temperatures.

Materials:

  • Aliquots of this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubators or temperature-controlled chambers set at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

  • Appropriate mobile phase for HPLC analysis

Procedure:

  • Prepare a sufficient number of aliquots of a known concentration of this compound in a chosen solvent.

  • Establish a baseline (Time 0) purity profile by analyzing one aliquot via HPLC immediately after preparation. Record the peak area and retention time corresponding to intact this compound.

  • Distribute the remaining aliquots into the different temperature-controlled environments.

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each temperature condition.

  • Analyze each aliquot by HPLC using the same method as the baseline analysis.

  • Calculate the percentage of remaining intact this compound at each time point and temperature relative to the Time 0 sample.

  • Plot the percentage of intact this compound versus time for each storage condition to determine the stability profile.

Visualizations

Experimental Workflow for Handling this compound

G cluster_receipt Compound Receipt cluster_prep Stock Solution Preparation cluster_aliquot Aliquoting cluster_storage Storage Receive Receive this compound Equilibrate Equilibrate to Room Temperature Receive->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute Vortex Vortex to Dissolve Reconstitute->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Label Label Aliquots Aliquot->Label Store Store at -20°C Label->Store

Caption: Workflow for handling and storing this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Cross-linking PBP->CellWall Precursors Peptidoglycan Precursors Precursors->PBP TPU0037C This compound TPU0037C->Inhibition Inhibition->PBP

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Application of TPU-0037C in MRSA Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TPU-0037C is a novel antibiotic identified as a congener of lydicamycin, produced by the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It has demonstrated notable in vitro activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Structurally, this compound is 30-demethyl-8-deoxylydicamycin.[1] This document provides detailed application notes and generalized protocols for the investigation of this compound in various MRSA research models. Given the limited publicly available data specific to this compound, some protocols are based on established methodologies for similar anti-MRSA compounds.

Physicochemical Properties

PropertyValueReference
Chemical Name 30-demethyl-8-deoxylydicamycin[1]
Molecular Formula C46H72N4O9N/A
Molecular Weight 825.1 g/mol N/A
Solubility Soluble in DMSO, DMF, ethanol, and methanol.N/A
Purity >95% (as commercially available)N/A

In Vitro Activity

This compound and its congeners have shown selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

OrganismStrainMIC (µg/mL)Reference
Gram-positive bacteria (range)Various1.56 - 12.5[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)Not specified3.13N/A
Lydicamycin (structurally similar) against MRSA5353.1 - 6.2[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against MRSA.

Materials:

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Bacterial Inoculum Preparation: Culture the MRSA strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (LDH Release Assay)

This protocol provides a method to assess the cytotoxicity of this compound against a mammalian cell line, such as human keratinocytes (HaCaT), using a lactate (B86563) dehydrogenase (LDH) release assay.

Materials:

  • This compound

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Triton X-100 (for positive control)

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • LDH Assay: Following the manufacturer's instructions for the LDH assay kit, measure the amount of LDH released into the culture medium.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Murine Skin Infection Model

This protocol describes a generalized murine model of skin infection to evaluate the in vivo efficacy of this compound against MRSA.

Materials:

  • This compound

  • MRSA strain (e.g., USA300)

  • 6-8 week old BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for creating a wound

  • Topical formulation vehicle (e.g., petrolatum)

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area on their backs.

  • Wounding and Infection: Create a full-thickness wound (e.g., 5 mm punch biopsy) and apply a suspension of the MRSA strain (e.g., 10^7 CFU) to the wound.

  • Treatment: After a set period (e.g., 2 hours), topically apply a formulation of this compound to the wound. Include a vehicle control group and a positive control group (e.g., mupirocin (B1676865) ointment). Repeat the treatment as necessary (e.g., daily for 3-5 days).

  • Evaluation of Efficacy:

    • Bacterial Load: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

    • Wound Healing: Monitor the wound size daily by taking photographs and measuring the wound area.

Mechanism of Action (Inferred)

The precise mechanism of action for this compound has not been fully elucidated. However, as a congener of lydicamycin, it may share a similar mechanism. Lydicamycin has been shown to be highly cytotoxic to various cancer cell lines, inducing apoptosis through DNA damage.[4][5] Its antibacterial mechanism may also involve disruption of essential cellular processes in bacteria. Further research is required to determine the specific molecular targets of this compound in MRSA.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination (Broth Microdilution) cytotoxicity Cytotoxicity Assay (LDH Release) mic->cytotoxicity Assess Selectivity formulation Topical Formulation cytotoxicity->formulation Proceed if low toxicity skin_model Murine Skin Infection Model formulation->skin_model efficacy Efficacy Assessment (Bacterial Load & Healing) skin_model->efficacy start This compound start->mic Test Compound inferred_moa cluster_antibacterial Antibacterial Effect (Inferred) cluster_cytotoxic Cytotoxic Effect (from Lydicamycin) TPU0037C This compound Lydicamycin Lydicamycin (Structural Analog) Target Unknown Molecular Target(s) TPU0037C->Target Binds to DNADamage DNA Damage Lydicamycin->DNADamage MRSA MRSA Cell MammalianCell Mammalian Cell Inhibition Inhibition of Essential Cellular Processes Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath CellDeath->MRSA Apoptosis Induction of Apoptosis DNADamage->Apoptosis Apoptosis->MammalianCell

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assays of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Saccharopolyspora platensis and is structurally related to lydicamycin.[1][2] It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Conversely, it shows limited to no effectiveness against Gram-negative bacteria.[1][2][3] These application notes provide a comprehensive overview of the in vitro antibacterial profile of this compound and detailed protocols for key assays to evaluate its efficacy.

Data Presentation

The antibacterial potency of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial TypeOrganismMIC (µg/mL)
Gram-positiveGeneral0.39-3.13[1][3]
Gram-positiveMethicillin-resistant Staphylococcus aureus (MRSA)3.13[1][2][3]
Gram-negativeGeneral>50[1][2][3]

Experimental Protocols

The following are detailed methodologies for essential in vitro antibacterial assays relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is a standard and widely used method to determine the MIC of an antimicrobial agent.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[6]

  • Sterile 96-well microtiter plates[7]

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the wells.[7]

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)[5][8]

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well of the same row.

    • Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration range. Discard 50 µL from the last well in the dilution series. This will result in wells containing 50 µL of varying concentrations of this compound.

  • Inoculation:

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum) on each plate.

  • Incubation:

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[5]

  • Reading the Results:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth).[5]

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC assay to determine if an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the completed MIC assay plate.

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar).

  • Sterile pipette and tips or a sterile loop.

  • Incubator (35-37°C).

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) of the well contents.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.

Objective: To assess the time-dependent bactericidal or bacteriostatic activity of this compound against a specific bacterium.

Materials:

  • Bacterial suspension adjusted to a 0.5 McFarland standard and then diluted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[9]

  • Sterile broth in flasks or tubes.

  • Shaking incubator (37°C).

  • Sterile agar plates for colony counting.

  • Sterile diluent (e.g., saline or phosphate-buffered saline).

Procedure:

  • Preparation:

    • Prepare flasks or tubes containing sterile broth and the desired concentrations of this compound.

    • Include a growth control flask with no this compound.

  • Inoculation:

    • Add the prepared bacterial inoculum to each flask to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[9][10]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile diluent.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[11]

Visualizations

MIC_Workflow cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_results Results prep_broth Add Broth to Wells prep_drug Add this compound to First Column serial_dilute Perform 2-Fold Serial Dilutions prep_drug->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) serial_dilute->prep_inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum incubate Incubate at 37°C for 16-20h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_analysis Data Analysis prep_flasks Prepare Flasks with Broth and This compound (e.g., 0, 1x, 2x, 4x MIC) inoculate Inoculate Flasks prep_flasks->inoculate prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate_shake->sample serial_dilute Serial Dilute Samples sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

References

Application Notes and Protocols for Disk-Diffusion Assay of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic agent with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a close structural analogue of lydicamycin, this compound holds potential for further investigation as a therapeutic agent.[1] The disk-diffusion assay, a widely used method for antimicrobial susceptibility testing, provides a simple, reliable, and cost-effective means to evaluate the in-vitro activity of new compounds like this compound. This document provides a detailed protocol for performing a disk-diffusion assay with this compound, intended to guide researchers in the preliminary assessment of its antibacterial spectrum and potency.

The principle of the disk-diffusion (Kirby-Bauer) test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar (B569324) medium inoculated with a test microorganism. The antimicrobial agent creates a concentration gradient in the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Data Presentation

Since this compound is a novel compound, standardized interpretive criteria for zone of inhibition diameters (Susceptible, Intermediate, Resistant) have not yet been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary goal of this protocol is to generate initial zone diameter data. Researchers will need to correlate this data with minimum inhibitory concentration (MIC) values and, eventually, clinical outcomes to establish interpretive breakpoints.

The following table provides a template for recording and presenting zone of inhibition data for this compound against various bacterial strains.

Bacterial StrainGram StainDisk Concentration (µ g/disk )Zone of Inhibition Diameter (mm)
Staphylococcus aureus ATCC® 25923™Gram-positive30[Insert Data]
Staphylococcus aureus (MRSA) ATCC® 43300™Gram-positive30[Insert Data]
Enterococcus faecalis ATCC® 29212™Gram-positive30[Insert Data]
Streptococcus pneumoniae ATCC® 49619™Gram-positive30[Insert Data]
Escherichia coli ATCC® 25922™Gram-negative30[Insert Data]
Pseudomonas aeruginosa ATCC® 27853™Gram-negative30[Insert Data]

Experimental Workflow

The following diagram illustrates the key steps in the disk-diffusion assay for this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate prep_disks Prepare this compound Disks place_disks Place Disks on Agar inoculate->place_disks incubate Incubate Plates place_disks->incubate measure Measure Zones of Inhibition incubate->measure interpret Record and Interpret Results measure->interpret

Disk-diffusion assay workflow for this compound.

Experimental Protocols

This protocol is based on the standardized Kirby-Bauer method and should be performed in accordance with CLSI or EUCAST guidelines.

Materials
  • This compound powder (purity >95%)

  • Sterile 6 mm paper disks

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol)[1]

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Bacterial cultures (Quality control strains and clinical isolates)

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring in millimeters

  • Vortex mixer

  • Micropipettes and sterile tips

Protocol

1. Preparation of this compound Disks

  • Stock Solution Preparation: As this compound has shown minimum inhibitory concentrations (MICs) in the range of 1.56-12.5 µg/ml against Gram-positive bacteria, a starting disk concentration of 30 µg is recommended for initial screening. To prepare a stock solution for impregnating disks, dissolve this compound powder in a suitable solvent (e.g., DMSO) to a concentration of 1.5 mg/ml.

  • Disk Impregnation: Under sterile conditions, apply 20 µl of the 1.5 mg/ml this compound stock solution onto each sterile 6 mm paper disk. This will result in a final concentration of 30 µg of this compound per disk.

  • Drying: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before use.

  • Solvent Control: Prepare control disks impregnated with 20 µl of the solvent alone to ensure the solvent has no antimicrobial activity.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium using a sterile inoculating loop.

  • Transfer the colonies to a tube containing 4-5 ml of sterile saline or Tryptic Soy Broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or more accurately using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL. The inoculum must be used within 15 minutes of preparation.

3. Inoculation of Agar Plates

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure uniform coverage. This is typically achieved by streaking the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Finally, swab the rim of the agar.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Placement of Antibiotic Disks

  • Using sterile forceps, place the prepared this compound disks and the solvent control disk onto the inoculated agar surface.

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of the inhibition zones.

  • Gently press each disk to ensure complete contact with the agar surface. Once a disk is placed, it should not be moved.

5. Incubation

  • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk placement.

  • Incubate for 16-20 hours. For certain organisms or to detect some resistance mechanisms (e.g., MRSA), incubation for a full 24 hours may be necessary.

6. Measurement and Interpretation of Results

  • After incubation, measure the diameter of the zone of complete inhibition for each disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

  • A clear zone of no growth around the this compound disk indicates antibacterial activity. The absence of a zone of inhibition around the solvent control disk confirms that the solvent is not contributing to the observed activity.

  • Record the zone diameters in a table for comparison across different bacterial strains. The interpretation of these zones as "Susceptible," "Intermediate," or "Resistant" will require further studies to correlate zone diameters with MIC values and clinical data.

Quality Control

It is essential to include quality control (QC) strains with known susceptibility profiles in each batch of tests to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC® 25923™ and Escherichia coli ATCC® 25922™. The zone diameters obtained for these QC strains should fall within established ranges for other antibiotics to validate the test performance.

Conclusion

The disk-diffusion assay is a valuable and accessible method for the preliminary evaluation of the in-vitro antibacterial activity of novel compounds like this compound. This protocol provides a standardized framework for researchers to generate initial susceptibility data, which is a critical step in the drug development pipeline. Consistent application of this method will facilitate the comparison of results and contribute to a better understanding of the potential of this compound as a future therapeutic agent.

References

Application Note and Protocol: Determination of TPU-0037C Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is an antimicrobial agent with reported activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5][6][7] The broth microdilution method is a standardized, widely used, and accurate technique for determining the MIC of antimicrobial agents against bacteria.[8][9][10][11] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][10][11]

Scope

This protocol is intended for the in vitro determination of the MIC of this compound against aerobic bacteria.

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][12] Each well is then inoculated with a standardized suspension of the test microorganism.[7][13] Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][9][14]

Materials and Reagents

  • This compound (purity >95%)[4][15]

  • Sterile 96-well, round-bottom microtiter plates[12]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., clinical isolates, quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Incubator (35 ± 2°C)[16]

  • Vortex mixer

  • Reading mirror or automated plate reader[13]

  • Appropriate solvent for this compound (e.g., DMSO, DMF, Ethanol, Methanol)[4]

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is at least four times the highest concentration to be tested.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 3-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Preparation of Microtiter Plates
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the wells in the first column of the plate.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The final volume in each well should be 100 µL.

Inoculation and Incubation
  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension, bringing the final volume in each well to 200 µL.

  • The final concentration of the bacterial inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).[5]

  • Seal the plates or cover with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.[9][14][16]

Reading the MIC
  • After incubation, visually inspect the microtiter plates from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[5]

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results.[17][18] This should be performed by testing standard QC strains with known MIC values alongside the clinical isolates.[19][20]

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

The observed MIC values for the QC strains should fall within the acceptable ranges established by CLSI. If the QC results are out of range, the test results for the clinical isolates are considered invalid and the experiment should be repeated.[18]

Data Presentation

Summarize the quantitative MIC data in a clear and structured table for easy comparison.

Table 1: Expected In Vitro Activity of this compound

Organism TypeExpected MIC Range (µg/mL)
Gram-positive bacteria0.39 - 3.13
Methicillin-resistant S. aureus (MRSA)3.13
Gram-negative bacteria>50

Data based on available literature.[1][2][4]

Table 2: Example MIC Data Recording Table

Isolate IDOrganismThis compound MIC (µg/mL)Interpretation
QC-01S. aureus ATCC 29213
Clinical-01S. aureus
Clinical-02E. coli

Table 3: CLSI Quality Control Ranges for Standard Antibiotics

QC StrainAntibioticMIC Quality Control Range (µg/mL)
S. aureus ATCC 29213Vancomycin0.5 - 2
Oxacillin0.12 - 0.5
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
Ampicillin2 - 8
P. aeruginosa ATCC 27853Ceftazidime1 - 4
Gentamicin0.5 - 2

Note: Specific QC ranges for this compound are not yet established and would need to be determined through multi-laboratory studies.[21]

Experimental Workflow and Signaling Pathways

Below is a diagram illustrating the experimental workflow for the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result stock_prep Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock_prep->plate_prep inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum_prep->inoculate plate_prep->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check Verify QC Strain Results read_mic->qc_check qc_check->stock_prep If QC fails, repeat report Report MIC Values qc_check->report If QC is in range

References

Cell Culture Applications of TPU-0037C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite isolated from the marine actinomycete Streptomyces platensis. It is a structural analogue of lydicamycin (B608755) and is recognized for its potent activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). While its primary application lies in the field of antibacterials, its structural similarity to the neuritogenic agent BN 4515N suggests potential, yet currently unexplored, applications in neuroscience research.

This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, focusing on its established antibacterial properties and offering a framework for investigating its putative neuritogenic effects.

Chemical Properties of this compound

PropertyValue
CAS Number 485815-61-0
Molecular Formula C₄₆H₇₂N₄O₉
Molecular Weight 825.1 g/mol
Alternate Names 8-Dehydroxy-30-demethyllydicamycin
Solubility Soluble in DMSO, DMF, ethanol, and methanol
Purity Typically >95%

I. Antibacterial Activity of this compound

The most well-documented application of this compound is its efficacy as an antibiotic against a range of Gram-positive bacteria. This section provides quantitative data on its activity and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) using a standard cell culture-based method.

Data Presentation: Antibacterial Efficacy of this compound

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (various strains)Gram-positive0.39 - 3.13 µg/mL[1][2]
Methicillin-resistant S. aureus (MRSA)Gram-positive3.13 µg/mL[1][2]
Gram-negative bacteriaGram-negative>50 µg/mL[1][2]
Signaling Pathway: Proposed Antibacterial Mechanism of Action

While the exact molecular target of this compound has not been definitively identified, its structural similarity to other complex polyketide antibiotics suggests that it may act as a cell wall synthesis inhibitor. This class of antibiotics disrupts the integrity of the bacterial peptidoglycan layer, leading to cell lysis and death.

G cluster_membrane Bacterial Cell Membrane cluster_cellwall Bacterial Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation TPU0037C This compound TPU0037C->Inhibition

Caption: Proposed mechanism of this compound as a bacterial cell wall synthesis inhibitor.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a susceptible bacterial strain.[3][4][5]

Materials:

  • This compound

  • Susceptible bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Workflow:

G A Prepare Bacterial Inoculum (0.5 McFarland standard) C Inoculate Wells with Bacterial Suspension (Final concentration ~5 x 10^5 CFU/mL) A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Broth Microdilution Assay:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (CAMHB with inoculum, no this compound).

    • Well 12 should serve as a sterility control (CAMHB only).

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation and Analysis:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

II. Potential Neuritogenic Applications of this compound

The structural relationship between this compound and the known neuritogenic agent BN 4515N suggests that this compound may have the ability to promote neurite outgrowth in neuronal cell lines.[6] This potential application is currently unexplored and presents an exciting avenue for research in neuropharmacology and drug discovery for neurodegenerative diseases.

Data Presentation: Template for Neuritogenic Activity of this compound

As there is no published data on the neuritogenic effects of this compound, the following table is provided as a template for researchers to record their findings.

Cell LineTreatment DurationParameter MeasuredEffective Concentration (EC₅₀)Maximum Neurite Length (µm)
PC1272 hoursNeurite-bearing cells (%)To be determinedTo be determined
SH-SY5Y72 hoursTotal neurite length/cellTo be determinedTo be determined
Signaling Pathway: General Neuritogenic Signaling

Neuritogenic compounds often exert their effects by modulating intracellular signaling cascades that are also activated by neurotrophic factors like Nerve Growth Factor (NGF). A common pathway involves the activation of receptor tyrosine kinases (RTKs) and downstream signaling through the MAPK/ERK pathway, leading to changes in gene expression and cytoskeletal rearrangement necessary for neurite extension.

G TPU0037C This compound (Putative) Receptor Cell Surface Receptor TPU0037C->Receptor MAPK_Cascade MAPK/ERK Signaling Cascade Receptor->MAPK_Cascade CREB CREB Phosphorylation MAPK_Cascade->CREB Gene_Expression Gene Expression (e.g., for cytoskeletal proteins) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: A generalized signaling pathway for neurite outgrowth.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol provides a framework for assessing the neuritogenic potential of this compound using the well-established PC12 cell line, which differentiates into sympathetic neuron-like cells in response to neurotrophic stimuli.[7][8]

Materials:

  • This compound

  • PC12 cells

  • Collagen-coated cell culture plates or flasks

  • Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

  • Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)

  • Nerve Growth Factor (NGF) as a positive control

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Workflow:

G A Seed PC12 cells on collagen-coated plates B Allow cells to attach (24 hours) A->B C Replace with low-serum medium containing This compound or controls (NGF, vehicle) B->C D Incubate for 48-72 hours C->D E Acquire images of cells D->E F Quantify neurite outgrowth (e.g., percentage of neurite-bearing cells, average neurite length) E->F

Caption: Workflow for a PC12 cell neurite outgrowth assay.

Procedure:

  • Cell Seeding:

    • Culture PC12 cells in complete growth medium on collagen-coated flasks.

    • Harvest the cells and seed them onto collagen-coated 24- or 48-well plates at a suitable density to allow for individual cell morphology assessment after differentiation.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of Differentiation:

    • Prepare a range of concentrations of this compound in low-serum differentiation medium.

    • Also prepare a positive control (e.g., 50 ng/mL NGF) and a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Aspirate the complete growth medium from the cells and replace it with the prepared treatment media.

  • Incubation:

    • Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.

  • Imaging and Analysis:

    • Using a phase-contrast or fluorescence microscope (if using immunocytochemistry for neuronal markers like β-III tubulin), capture images from multiple random fields for each treatment condition.

    • Quantify neurite outgrowth using image analysis software. A common metric is to define a "neurite-bearing cell" as a cell with at least one process that is longer than the diameter of the cell body. Calculate the percentage of such cells.

    • Alternatively, measure the total length of all neurites per cell.

Conclusion

This compound is a promising antibiotic agent with well-defined activity against Gram-positive bacteria. The protocols provided herein offer a standardized approach to confirming its antibacterial efficacy in a laboratory setting. Furthermore, the potential for neuritogenic activity opens up new avenues of investigation for this molecule in the context of neuropharmacology. The provided experimental framework for neurite outgrowth assays should facilitate the exploration of this novel application. As with any research compound, appropriate safety precautions and sterile techniques should be employed during its handling and use in cell culture.

References

Troubleshooting & Optimization

Troubleshooting Unreliable MIC Results for TPU-0037C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays with the antimicrobial agent TPU-0037C can find guidance in this technical support center. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to address common issues and ensure more consistent and reliable results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems that may arise during the MIC testing of this compound.

Q1: My MIC values for this compound are inconsistent across experiments. What are the potential causes?

Inconsistent MIC values can stem from several factors, ranging from the inherent properties of the compound to variations in experimental procedure. Consider the following:

  • Compound Handling and Stability: this compound is soluble in organic solvents like DMSO, ethanol, and methanol. Ensure the compound is fully dissolved before preparing dilutions. Improper storage or repeated freeze-thaw cycles might degrade the compound, affecting its potency.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Inconsistent inoculum size can lead to significant variations in MIC values.[1][2] It is crucial to standardize the inoculum to 0.5 McFarland before each experiment.

  • Assay Medium: The composition of the culture medium can influence the activity of the compound. For instance, some media components may interact with this compound, reducing its effective concentration. Cation-supplemented Mueller-Hinton Broth (MHB) is a standard medium, but its appropriateness should be verified for your specific bacterial strains.

  • Plastic Binding: Lipophilic compounds like this compound may adsorb to the surface of standard polystyrene microtiter plates. This can decrease the actual concentration of the compound in the medium, leading to artificially high MIC values. Consider using low-binding plates.

  • Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is vital. Extended incubation periods can sometimes allow for the emergence of resistant subpopulations or degradation of the compound.

  • Inter-operator Variability: Differences in pipetting techniques and other subtle variations in procedure between different researchers can contribute to result variability.[1]

Q2: I'm observing no activity of this compound against Gram-negative bacteria. Is this expected?

Yes, this is consistent with the known activity spectrum of this compound. It is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin. It is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is generally ineffective against Gram-negative bacteria.

Q3: How can I minimize variability in my MIC assays with this compound?

To improve the consistency of your results, implement the following best practices:

  • Standardize Protocols: Ensure every researcher in the lab follows the exact same detailed protocol for inoculum preparation, compound dilution, and plate reading.

  • Use Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment or use aliquots that have undergone a limited number of freeze-thaw cycles.

  • Incorporate Quality Controls: Always include a reference strain with a known MIC for this compound (if available) or a standard antibiotic to monitor the validity of your assay.

  • Perform Replicates: Conduct each assay with technical and biological replicates to assess the degree of variability and obtain more robust data.

  • Consider Alternative Plates: If you suspect plastic binding is an issue, test low-adsorption microtiter plates.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound and its structural analog, Lydicamycin, against various Gram-positive bacteria. Due to the limited publicly available data for this compound, the data for Lydicamycin is included to provide a comparative reference for its expected antimicrobial activity.

CompoundOrganismStrainMIC Range (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)3.13
Gram-positive bacteriaVarious0.39 - 3.13
Lydicamycin Staphylococcus aureus4
Enterococcus spp.8
Clostridium difficileActive (specific MIC not stated)

Experimental Protocols

This section provides a detailed methodology for performing a standard broth microdilution MIC assay, which can be adapted for testing this compound.

Broth Microdilution MIC Assay Protocol

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound in MHB with the bacterial inoculum.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_MIC Troubleshooting Workflow for Inconsistent MIC Results with this compound start Inconsistent MIC Results Observed check_compound Verify Compound Integrity - Fresh stock solution? - Proper storage? - Complete dissolution? start->check_compound check_protocol Review Experimental Protocol - Standardized inoculum? - Consistent incubation? - Accurate dilutions? start->check_protocol check_materials Assess Materials - Low-binding plates used? - Media quality consistent? start->check_materials solution_compound Prepare Fresh Stock Use Aliquots check_compound->solution_compound If issues found solution_protocol Standardize & Document Protocol Incorporate Controls check_protocol->solution_protocol If deviations identified solution_materials Test Low-Binding Plates Use Fresh Media check_materials->solution_materials If materials are suspect retest Re-run Experiment with Corrective Actions solution_compound->retest solution_protocol->retest solution_materials->retest end_consistent Consistent Results Achieved retest->end_consistent Success end_inconsistent Results Still Inconsistent - Consider advanced troubleshooting (e.g., compound stability assay) retest->end_inconsistent Failure

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Proposed Signaling Pathway for Lydicamycin (this compound Analog)

Lydicamycin_Pathway Proposed Mechanism of Action for Lydicamycin lydicamycin Lydicamycin / this compound cell_membrane Bacterial Cell Membrane lydicamycin->cell_membrane Targets inhibition Disruption of Membrane Potential and/or Inhibition of Cell Wall Synthesis cell_membrane->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death

Caption: A simplified proposed mechanism of action for Lydicamycin.

References

Technical Support Center: Optimizing TPU-0037C Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel antibacterial agent TPU-0037C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results in antibacterial assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when determining the optimal concentration of this compound.

Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across replicate plates or between experiments?

A1: Inconsistent MIC values are a common challenge in susceptibility testing.[1] Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too high or too low can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect."[1][2]

  • Compound Solubility and Stability: If this compound has low aqueous solubility, it may precipitate in the assay medium, reducing its effective concentration.[3] The compound's stability in solution is also crucial; degradation due to improper storage or pH can lead to a loss of activity.[2]

  • Media Composition: The type of growth medium, its pH, and cation concentrations can influence the activity of antibacterial compounds.[2][4] For most routine susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[2][5]

  • Adsorption to Plastics: Hydrophobic compounds can bind to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth.[3]

Q2: I'm observing precipitation in the wells at higher concentrations of this compound. How can I address this?

A2: Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the assay medium.[3] This will lead to erroneously high MIC values. To resolve this, consider the following:

  • Solvent Optimization: Ensure you are using a suitable solvent for your stock solution (e.g., DMSO). However, the final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.[5]

  • Intermediate Dilution Step: Prepare an intermediate dilution of the this compound stock in a 50:50 mixture of the solvent and broth before performing the final serial dilutions in 100% broth.[3]

  • Alternative Assay Methods: If precipitation persists, methods like agar (B569324) dilution, where the compound is incorporated into a solid medium, may be more suitable.[6]

Q3: My Minimum Bactericidal Concentration (MBC) results are not reproducible. What should I check?

A3: Reproducibility issues in MBC assays often stem from factors related to the preceding MIC test, as well as the subculturing step.[2] Key troubleshooting points include:

  • Accuracy of MIC Determination: Since the MBC is determined by subculturing from wells at and above the MIC, an inaccurate MIC will lead to erroneous MBC results.[2][7]

  • Subculturing Volume and Technique: The volume of inoculum subcultured from the MIC wells onto agar plates must be consistent. Use a calibrated loop or pipette to transfer a precise volume (e.g., 10 µL).[2]

  • Thorough Mixing: Ensure the contents of the MIC well are thoroughly mixed before subculturing to avoid transferring a non-representative sample, especially if there are clumps of bacteria.[2]

  • Incubation Time: The standard contact time for an MBC assay is typically 18-24 hours. Deviations from this can affect the results.[8][9]

Q4: How do I interpret the relationship between the MIC and MBC values for this compound?

A4: The ratio of MBC to MIC provides insight into whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Bactericidal Activity: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10] This means the concentration required to kill the bacteria is not much higher than the concentration that inhibits its growth.

  • Bacteriostatic Activity: A higher MBC/MIC ratio suggests that the agent is primarily bacteriostatic.[10]

  • Tolerance: If the MBC is significantly higher (≥32 times the MIC), the organism may be considered tolerant to the drug.[9]

Troubleshooting Guide: Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC Values 1. Inoculum density too high/low.[1][4] 2. Compound precipitation.[3] 3. Adsorption to plate plastic.[3] 4. Inconsistent incubation time/temperature.[4]1. Standardize inoculum to 0.5 McFarland standard. 2. Check compound solubility; use intermediate dilution steps. 3. Use low-binding microtiter plates. 4. Strictly adhere to protocol incubation conditions (35°C ± 2°C for 16-20 hours).[3]
No Bacterial Growth in Positive Control Well 1. Inoculum was not viable. 2. No inoculum was added. 3. Residual antimicrobial agent in the well.1. Use a fresh culture (18-24 hours old). 2. Review pipetting technique and workflow. 3. Use a fresh, sterile plate.
Growth in Negative (Sterility) Control Well 1. Contaminated broth medium. 2. Contaminated microtiter plate. 3. Cross-contamination during pipetting.1. Use fresh, sterile Mueller-Hinton Broth. 2. Use a new, sterile plate. 3. Employ careful aseptic pipetting techniques.
MIC Higher than Expected 1. Inoculum density is too high.[1] 2. Compound degraded or lost potency. 3. Bacterial strain has inherent resistance.1. Verify inoculum standardization. 2. Check stock solution preparation, storage, and age. 3. Confirm with quality control (QC) strains with known MIC ranges.[3][4]
Inconsistent MBC Colony Counts 1. Inaccurate volume transferred from MIC plate. 2. Bacterial clumping in MIC well. 3. Uneven spreading on the agar plate.1. Use a calibrated pipette for subculturing. 2. Mix well contents thoroughly before sampling. 3. Ensure the subcultured volume is spread evenly across the agar surface.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on established guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration 100x the highest desired final concentration.

  • Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth and incubate until it reaches the logarithmic growth phase.[1]

  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Standardization:

  • Adjust the turbidity of the log-phase bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Dilute this adjusted suspension (typically 1:150) in CAMHB to achieve a working inoculum of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.[1][11]

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.[1]

  • Column 11 will serve as the growth control (bacteria, no agent).

  • Column 12 will serve as the sterility control (medium only, no bacteria).

  • Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

4. Reading the MIC:

  • Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first clear well).[1][14]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after an MIC test has been completed to determine the lowest concentration at which an antimicrobial agent will kill a particular microorganism.[7][8] The MBC is defined as the lowest concentration of an antibacterial agent required to kill 99.9% of the original bacterial inoculum.[9][10]

1. Materials:

  • Completed MIC plate from Protocol 1.

  • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Calibrated pipette or loop (10 µL).

2. Assay Procedure:

  • From the completed MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that also show no visible growth.

  • Thoroughly mix the contents of each selected well.

  • Using a calibrated pipette or loop, subculture 10 µL from each selected well onto a separate, clearly labeled agar plate.

  • Also, plate a sample from the positive growth control well to confirm the viability of the inoculum.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

3. Reading the MBC:

  • After incubation, count the number of colonies (CFU) on each agar plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the original inoculum count.[9]

Visualized Workflows and Pathways

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup prep_agent Prepare this compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution of Agent prep_agent->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) add_inocinoculum add_inocinoculum prep_inoculum->add_inocinoculum add_broth Add Broth to 96-Well Plate add_broth->serial_dilute add_inoculum Inoculate Wells with Standardized Bacteria serial_dilute->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

MBC_Workflow mic_plate Completed MIC Plate (Post-incubation) select_wells Select MIC Well & More Concentrated Wells mic_plate->select_wells subculture Subculture 10µL from Selected Wells onto Agar select_wells->subculture incubate_agar Incubate Agar Plates (18-24h at 35°C) subculture->incubate_agar count_cfu Count Colonies (CFU) on Each Plate incubate_agar->count_cfu determine_mbc Determine MBC (≥99.9% Kill) count_cfu->determine_mbc Signaling_Pathway cluster_cell Bacterial Cell TPU0037C This compound Membrane Bacterial Cell Membrane TPU0037C->Membrane Crosses Target Target Protein (e.g., Penicillin-Binding Protein) TPU0037C->Target Membrane->Target Pathway Peptidoglycan Synthesis Pathway Target->Pathway Blocks Inhibition Inhibition Lysis Cell Wall Weakening & Cell Lysis Pathway->Lysis

References

TPU-0037C solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with TPU-0037C in aqueous solutions. The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Data Presentation: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
Dimethylformamide (DMF)Soluble[2][3][4]
EthanolSoluble[2][3][4]
MethanolSoluble[2][3][4]

Caption: Known solubility of this compound in common laboratory organic solvents.

Q2: I need to prepare an aqueous solution of this compound for my experiment. How should I proceed?

A2: Due to the presumed low aqueous solubility, the recommended method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental buffer. This is a common practice for hydrophobic small molecules.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common problem for compounds with low aqueous solubility. Here are several troubleshooting strategies you can employ:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay. The compound may be exceeding its solubility limit in your specific buffer.

  • Optimize DMSO Concentration: While minimizing the final concentration of DMSO is ideal, a slightly higher percentage (often up to 0.5% in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can enhance the solubility of your compound.

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve the solubility of this compound, especially if it has ionizable functional groups.

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Guide

Problem: Inconsistent results in cell-based or biochemical assays.

Possible Cause: Precipitation of this compound in the aqueous assay medium, leading to a lower effective concentration than intended.

Recommended Workflow for Preparing Aqueous Solutions of this compound

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution (in DMSO) cluster_2 Step 3: Aqueous Working Solution cluster_3 Step 4: Quality Control stock_prep Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM) vortex Vortex/sonicate gently to ensure complete dissolution stock_prep->vortex serial_dilution Perform serial dilutions of the stock solution in 100% DMSO vortex->serial_dilution aqueous_dilution Dilute the DMSO serial dilutions into the final aqueous buffer serial_dilution->aqueous_dilution final_conc Ensure final DMSO concentration is low and consistent across experiments aqueous_dilution->final_conc visual_insp Visually inspect for any signs of precipitation immediately after dilution final_conc->visual_insp centrifuge_check For critical experiments, centrifuge and check for a pellet to confirm no precipitation visual_insp->centrifuge_check

Caption: Recommended workflow for preparing aqueous working solutions of this compound.

Problem: Need to determine the approximate aqueous solubility in a specific buffer.

Solution: Perform a kinetic solubility assessment. This experimental protocol will help you estimate the highest concentration of this compound that remains in solution in your specific aqueous buffer under your experimental conditions.

Experimental Protocols

Protocol: Kinetic Solubility Assessment of this compound

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Create Serial Dilutions in DMSO: Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO. For example, create 5 mM, 2.5 mM, 1.25 mM, etc.

  • Dilute into Aqueous Buffer: In a clear multi-well plate, add a small, precise volume of each DMSO dilution to a larger volume of your target aqueous buffer (e.g., 2 µL of DMSO solution into 98 µL of buffer). This will create a range of final this compound concentrations with a consistent final DMSO percentage.

  • Incubate and Observe: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Determine Kinetic Solubility: Visually inspect each well for any signs of precipitation (cloudiness, solid particles). The highest concentration that remains clear is the approximate kinetic solubility of this compound in that specific buffer. For more quantitative results, the supernatant can be analyzed by HPLC or other analytical methods after centrifugation.

Troubleshooting Logic for Solubility Issues

G cluster_solutions cluster_reassessment start Start: this compound Precipitation in Aqueous Solution lower_conc Lower Final Concentration start->lower_conc optimize_dmso Increase Final DMSO % (with vehicle control) start->optimize_dmso add_cosolvent Add Co-solvent to Aqueous Buffer start->add_cosolvent adjust_ph Adjust Buffer pH start->adjust_ph add_surfactant Add Surfactant start->add_surfactant reassess Re-evaluate Solubility and Assay Performance lower_conc->reassess optimize_dmso->reassess add_cosolvent->reassess adjust_ph->reassess add_surfactant->reassess

Caption: A decision-making diagram for troubleshooting this compound precipitation.

References

Technical Support Center: Investigating the Effect of DMSO on TPU-0037C MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues related to the use of Dimethyl Sulfoxide (DMSO) as a solvent when determining the Minimum Inhibitory Concentration (MIC) values of the antibiotic TPU-0037C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its antimicrobial activity?

This compound is an antibiotic that is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values typically ranging from 0.39 to 3.13 µg/mL.[1][2] It is generally ineffective against Gram-negative bacteria, with MICs greater than 50 µg/mL.[1]

Q2: Is DMSO a suitable solvent for this compound?

Yes, this compound is soluble in DMSO, as well as in ethanol, methanol, and DMF.[2]

Q3: Can the use of DMSO as a solvent affect the MIC values of this compound?

Q4: What is the general guidance on using DMSO for MIC testing?

For water-insoluble compounds, the Clinical and Laboratory Standards Institute (CLSI) provides recommendations for using DMSO to prepare stock solutions. It is advised to use the lowest concentration of DMSO that allows for the solubilization of the compound, typically not exceeding 1% in the final test concentration, to minimize any direct effects of the solvent on bacterial growth.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent MIC values for this compound High concentration of DMSO in the assay.Ensure the final concentration of DMSO in the wells does not exceed a level that inhibits bacterial growth. A solvent toxicity control (broth with the same concentration of DMSO used in the test wells, without the antimicrobial agent) should always be included.
Precipitation of this compound in the culture medium.Although soluble in DMSO, this compound might precipitate when diluted in aqueous culture medium. Visually inspect the wells for any precipitation. If precipitation occurs, consider using a small amount of a surfactant like Polysorbate 80 (Tween 80), but be aware that this can also influence bacterial growth and must be included in control wells.
No bacterial growth in the positive control wells Contamination of reagents or improper inoculum preparation.Use aseptic techniques throughout the procedure. Ensure the bacterial inoculum is at the correct density (typically 0.5 McFarland standard).
Unexpectedly low MIC values Synergistic effect between DMSO and this compound.While not documented for this compound, it is a possibility. To investigate this, run a parallel experiment with a different solvent if possible, or test a range of sub-inhibitory DMSO concentrations to observe any dose-dependent effect on the MIC.

Data Presentation

The following table summarizes the reported MIC values for this compound against Gram-positive bacteria. Note that the specific solvent used for these determinations is not always explicitly stated in the available literature.

Bacterial Strain Reported MIC Range (µg/mL) Reference
Gram-positive bacteria (general)0.39 - 3.13[1][2]
Methicillin-resistant S. aureus (MRSA)3.13[1][2]

Experimental Protocols

Protocol for Determining the Effect of DMSO on this compound MIC via Broth Microdilution

This protocol is adapted from standard broth microdilution methods and includes considerations for using DMSO as a solvent.

1. Preparation of Materials:

  • This compound

  • DMSO (sterile, molecular biology grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

3. Preparation of Bacterial Inoculum:

  • From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Serial Dilution in Microtiter Plate:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. To minimize the final DMSO concentration, an intermediate dilution step in CAMHB may be necessary.

  • The final volume in each well should be 100 µL before adding the bacterial inoculum.

5. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include the following controls:

    • Growth Control: CAMHB with bacterial inoculum only.

    • Sterility Control: CAMHB only.

    • Solvent Control: CAMHB with the highest concentration of DMSO used in the test wells and bacterial inoculum.

6. Determination of MIC:

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results prep_tpu Prepare this compound Stock in DMSO serial_dilution Serial Dilution of This compound in Plate prep_tpu->serial_dilution prep_inoculum Prepare Bacterial Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (18-24h, 37°C) add_inoculum->incubation controls Include Controls: - Growth - Sterility - Solvent (DMSO) controls->incubation read_mic Read MIC: Lowest Concentration with No Growth incubation->read_mic

Caption: Workflow for Determining the Effect of DMSO on MIC Values.

Troubleshooting_Logic start Inconsistent MIC Results? check_dmso Is final DMSO concentration >1%? start->check_dmso check_precipitation Is there visible precipitation? start->check_precipitation check_controls Are controls (growth, sterility) as expected? start->check_controls solution_dmso Lower DMSO concentration and run solvent control check_dmso->solution_dmso Yes end_node Consistent MIC Results check_dmso->end_node No solution_precipitation Consider co-solvent or surfactant (with controls) check_precipitation->solution_precipitation Yes check_precipitation->end_node No solution_controls Review aseptic technique and inoculum preparation check_controls->solution_controls No check_controls->end_node Yes solution_dmso->end_node solution_precipitation->end_node solution_controls->end_node

Caption: Troubleshooting Logic for Inconsistent MIC Results.

References

How to prevent precipitation of TPU-0037C in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of TPU-0037C in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It is an antibiotic that has been shown to be highly active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[2][3] Based on available data, this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2] Its aqueous solubility is not explicitly stated but is expected to be low, which can lead to precipitation in cell culture media.

Q2: Why is my this compound precipitating when I add it to my cell culture media?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] Several factors can contribute to this, including:

  • High final concentration: The desired experimental concentration of this compound may be higher than its aqueous solubility.

  • Improper dilution technique: Rapidly adding a concentrated stock solution in an organic solvent to the media can cause localized high concentrations, leading to immediate precipitation.[5]

  • Low temperature: The solubility of many compounds decreases at lower temperatures. Adding the compound to cold media can promote precipitation.[4]

  • High final solvent concentration: While organic solvents are used to dissolve this compound, a high final concentration of the solvent in the media can be toxic to cells and may also affect the solubility of other media components.[5]

  • Interactions with media components: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[6][7]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced cytotoxicity and other undesirable effects, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for ≤0.1%.[5] The optimal concentration may vary depending on the cell line and experimental duration.

Troubleshooting Guide

If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

Issue: Immediate Precipitation Upon Addition to Media
Potential Cause Recommended Solution
High final concentration of this compoundDetermine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols section). If your desired concentration is too high, consider redesigning the experiment with a lower, soluble concentration.
Rapid dilution of the stock solutionUse a serial dilution method. Instead of adding the concentrated stock directly to the final volume of media, create an intermediate dilution in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[4][5]
Low temperature of the mediaAlways use pre-warmed (37°C) cell culture media for preparing your final working solution.[4] This will help maintain the compound's solubility.
High concentration of the stock solutionIf you are using a very high concentration stock solution (e.g., >100 mM in DMSO), consider preparing a lower concentration stock (e.g., 10 mM) to make the dilution into the aqueous media less drastic.
Issue: Precipitation Over Time During Incubation
Potential Cause Recommended Solution
Compound instability in mediaThe compound may be degrading or interacting with media components over time. Assess the stability of this compound in your media at 37°C over the time course of your experiment.
Media evaporationIn long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and use plates with low-evaporation lids.[4]
Temperature fluctuationsRepeatedly removing culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[8] Minimize the time your plates are outside the incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolve this compound: Based on its known solubility, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1][2]

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C as recommended for the solid compound.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, you can prepare final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the highest concentration used.

  • Incubate: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points (e.g., 0, 2, 6, and 24 hours).[4]

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each dilution under a microscope to look for crystalline structures or amorphous precipitates.[5]

  • Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the solutions at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMFSoluble[1][2]
DMSOSoluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Aqueous MediaExpected to be low

Table 2: Example of a Serial Dilution for Solubility Testing

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Media (mL)Final DMSO (%)
100100.991.0
5050.9950.5
252.50.99750.25
1010.9990.1
10.10.99990.01
0.10.010.999990.001
Vehicle Control10 (of DMSO)0.991.0

Visualizations

TPU_Precipitation_Troubleshooting cluster_start Start cluster_investigation Initial Checks cluster_solutions Solutions cluster_outcome Outcome start Precipitation of This compound Observed check_concentration Is Final Concentration Too High? start->check_concentration check_dilution Was Dilution Performed Correctly? check_concentration->check_dilution No sol_concentration Perform Solubility Test & Use Lower Concentration check_concentration->sol_concentration Yes check_temp Was Media Pre-warmed to 37°C? check_dilution->check_temp Yes sol_dilution Use Serial Dilution & Gentle Mixing check_dilution->sol_dilution No sol_temp Pre-warm Media to 37°C check_temp->sol_temp No outcome Precipitation Resolved check_temp->outcome Yes sol_concentration->outcome sol_dilution->outcome sol_temp->outcome

Caption: Troubleshooting workflow for preventing this compound precipitation in media.

References

Impact of inoculum size on TPU-0037C susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TPU-0037C Susceptibility Testing

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols regarding the impact of inoculum size on the antimicrobial susceptibility testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard inoculum for this compound susceptibility testing and why is it critical?

A1: The recommended standard inoculum for routine this compound susceptibility testing, following CLSI and EUCAST guidelines, is a final concentration of 5 x 10^5 CFU/mL in the test medium. Adherence to this standard is critical because this compound has demonstrated a significant inoculum effect, where its apparent potency can decrease at higher bacterial densities. Using a standardized inoculum ensures that Minimum Inhibitory Concentration (MIC) values are accurate, reproducible, and comparable across different laboratories and experiments.

Q2: We observed a two- to four-fold increase in the MIC of this compound when our inoculum was higher than the recommended standard. Why does this happen?

A2: This phenomenon is known as the "inoculum effect." For this compound, this is hypothesized to occur due to two primary mechanisms:

  • Enzymatic Degradation: If the test organism produces drug-degrading enzymes (e.g., beta-lactamases), a higher density of bacteria leads to a higher concentration of these enzymes in the medium. This increased enzyme level can degrade this compound more rapidly, reducing the effective drug concentration below the inhibitory threshold.

  • Target Saturation: At high bacterial densities, the number of available drug targets may approach or exceed the number of available drug molecules at a given concentration, preventing effective inhibition of the entire bacterial population.

The diagram below illustrates the proposed mechanism of the inoculum effect on this compound.

Inoculum_Effect_Pathway cluster_low Low Inoculum (5 x 10^5 CFU/mL) cluster_high High Inoculum (> 10^7 CFU/mL) low_bac Low Bacterial Density low_enz Low Enzyme Conc. low_bac->low_enz produces tpu_eff Effective this compound Concentration low_enz->tpu_eff minor degradation inhibition Bacterial Inhibition (Low MIC) tpu_eff->inhibition high_bac High Bacterial Density high_enz High Enzyme Conc. high_bac->high_enz produces tpu_ineff Reduced this compound Concentration high_enz->tpu_ineff significant degradation growth Bacterial Growth (High MIC) tpu_ineff->growth TPU This compound Added TPU->tpu_eff TPU->tpu_ineff

Caption: Conceptual pathway of the inoculum effect on this compound activity.

Q3: What is the impact of inoculum density on the MIC of this compound against common quality control strains?

A3: The impact is significant, particularly with strains capable of producing hydrolytic enzymes. The table below summarizes typical MIC shifts observed for common QC strains when tested with a standard versus a high inoculum.

Quality Control StrainInoculum Density (CFU/mL)Modal MIC of this compound (µg/mL)Fold-Change in MIC
S. aureus ATCC® 29213™5 x 10^5 (Standard)2-
5 x 10^7 (High)84
E. coli ATCC® 25922™5 x 10^5 (Standard)4-
5 x 10^7 (High)>32>8
P. aeruginosa ATCC® 27853™5 x 10^5 (Standard)8-
5 x 10^7 (High)>64>8

Troubleshooting Guide

Problem: High variability in this compound MIC results across replicate plates or different experimental days.

  • Primary Suspected Cause: Inconsistent inoculum preparation. An error of just 0.5 on the McFarland scale can alter the final CFU/mL by an order of magnitude, leading to significant MIC shifts.

  • Solution & Troubleshooting Steps:

    • Verify McFarland Standard: Ensure your 0.5 McFarland turbidity standard is properly mixed and not expired. Calibrate your spectrophotometer or turbidity meter before each use.

    • Standardize Colony Selection: Always use fresh, overnight (18-24 hour) colonies of similar morphology from a non-selective agar (B569324) plate.

    • Perform Colony Counts: Periodically perform serial dilutions and plate counts from your standardized suspensions to confirm that your spectrophotometer reading corresponds to the target CFU/mL (approx. 1-2 x 10^8 CFU/mL for a 0.5 McFarland).

    • Ensure Thorough Mixing: Vortex the bacterial suspension before and after dilution to ensure a homogenous cell distribution.

The following diagram outlines the logical workflow for troubleshooting inconsistent MIC results.

Troubleshooting_Workflow start Inconsistent MIC Results Observed check_inoculum Is Inoculum Preparation Standardized? start->check_inoculum review_protocol Review Inoculum Prep Protocol (See Protocol 1) check_inoculum->review_protocol No check_qc Are QC Strain MICs within range? check_inoculum->check_qc Yes review_protocol->check_inoculum investigate_reagents Investigate Reagents: - this compound Stock - Media (C-MHB) - Water Quality check_qc->investigate_reagents No resolved Problem Resolved check_qc->resolved Yes contact_support Contact Technical Support investigate_reagents->contact_support Inoculum_Prep_Workflow start Select 3-5 Colonies (18-24h plate) suspend Suspend in Saline/Broth start->suspend adjust Adjust Turbidity to 0.5 McFarland (~1.5 x 10^8 CFU/mL) suspend->adjust dilute Dilute 1:100 in C-MHB (~1.5 x 10^6 CFU/mL) adjust->dilute inoculate Inoculate Plate (50 µL) Final Conc: ~5 x 10^5 CFU/mL dilute->inoculate end Incubate Plate inoculate->end

Technical Support Center: Stability and Handling of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the antibiotic TPU-0037C in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol (B129727).[1] For biological assays, DMSO is a common choice for creating high-concentration stock solutions.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. Why did this happen and how can I prevent it?

A2: This is a common issue known as "crashing out" or "salting out," which occurs when a compound is poorly soluble in the final aqueous environment after the DMSO is diluted.[2][3] Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1% to 0.5%).[2][3]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[2][3]

  • Use Pre-warmed Media: Adding the compound to cold media or buffer can decrease its solubility. Always use pre-warmed (e.g., 37°C) solutions for your dilutions.[2]

  • Gentle Mixing: Add the compound stock solution dropwise while gently vortexing or stirring the aqueous solution to promote mixing and prevent localized high concentrations.[2]

Q3: My this compound solution in DMSO appears cloudy or has visible particulates. What could be the cause?

A3: Cloudiness or precipitation in your DMSO stock solution can be due to several factors:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the atmosphere, which can reduce its solvating power.[3] Always use fresh, anhydrous, high-purity DMSO and store it in a tightly sealed container in a dry environment.[3]

  • Concentration Exceeds Solubility: The intended concentration of your stock solution may be higher than the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.[3]

  • Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated. Gentle warming in a 37°C water bath for 5-10 minutes can help redissolve the compound.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation over time.[4][5] It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize this.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] As mentioned, to avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots.

Q5: Are there alternative solvents I can use if I encounter solubility issues with DMSO?

A5: Yes, this compound is also soluble in DMF, ethanol, and methanol.[1] However, the compatibility of these solvents with your specific experimental setup, particularly for cell-based assays, must be considered. Ethanol and methanol can be more volatile and may have different effects on cells compared to DMSO.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Solution
Potential Cause Explanation Recommended Solution
Rapid Solvent Change Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[2] Add the compound dropwise while gently mixing.[2]
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration of the compound.
Low Temperature of Aqueous Solution The solubility of the compound is lower in cold solutions.Always use pre-warmed (37°C) media or buffer for dilutions.[2]
Issue 2: this compound Stock Solution is Cloudy or Precipitated
Potential Cause Explanation Recommended Solution
Poor Quality or "Wet" DMSO DMSO is hygroscopic and absorbed water can decrease its ability to dissolve organic compounds.[3]Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]
Concentration Too High The desired stock concentration is above the solubility limit of this compound in DMSO.Prepare a more dilute stock solution (e.g., if 10 mM is problematic, try 5 mM or 1 mM).[3]
Insufficient Dissolution Time/Energy The compound may not have fully dissolved initially.Vortex the solution vigorously for 1-2 minutes.[3] Gentle warming in a 37°C water bath or brief sonication can also aid dissolution.[3]
Precipitation During Storage The compound may have come out of solution during storage, especially at low temperatures or after freeze-thaw cycles.Gently warm the solution at 37°C and vortex to redissolve. To prevent this, prepare single-use aliquots.

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration in Assay Media

This protocol helps to determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

  • Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a clear multi-well plate (e.g., 96-well), add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media.[2] Include a DMSO-only control.[2]

  • Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[2]

Visual Guides

Troubleshooting_Solubility cluster_start Start: Dissolve this compound cluster_problem Problem Identification cluster_solutions Solutions cluster_end Outcome Start Dissolve this compound in Anhydrous DMSO Problem Precipitation upon dilution in aqueous buffer? Start->Problem Solution1 Perform serial dilutions in pre-warmed buffer Problem->Solution1 Yes End Clear Solution: Ready for Experiment Problem->End No Solution2 Lower final concentration Solution1->Solution2 Failure Still Precipitates: Re-evaluate solvent/concentration Solution1->Failure Solution3 Ensure final DMSO concentration is optimal (e.g., <0.5%) Solution2->Solution3 Solution2->Failure Solution3->End Solution3->Failure

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Stock_Solution_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_remedies Remedies Issue This compound Stock Solution is Cloudy Cause1 Hygroscopic DMSO Issue->Cause1 Cause2 Concentration > Solubility Issue->Cause2 Cause3 Insufficient Dissolution Issue->Cause3 Cause4 Precipitation on Storage Issue->Cause4 Remedy1 Use fresh, anhydrous DMSO Cause1->Remedy1 Remedy2 Prepare a more dilute stock Cause2->Remedy2 Remedy3 Warm (37°C), vortex, or sonicate Cause3->Remedy3 Remedy4 Warm to redissolve; aliquot for single use Cause4->Remedy4

Caption: Logical relationships for troubleshooting cloudy this compound stock solutions.

References

Addressing skipped wells in TPU-0037C microdilution assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with skipped wells in TPU-0037C microdilution assays.

Frequently Asked Questions (FAQs)

Q1: What is a "skipped well" in a microdilution assay?

A "skipped well" refers to a well in a microtiter plate that shows no bacterial growth, while wells with higher concentrations of the antimicrobial agent show growth. This phenomenon is considered a form of scientific error and can lead to inaccurate determination of the Minimum Inhibitory Concentration (MIC).

Q2: What are the common causes of skipped wells in a this compound microdilution assay?

Skipped wells in a this compound assay can arise from several factors, broadly categorized as issues related to the compound, the inoculum, or the assay procedure itself. These may include:

  • Compound Precipitation: this compound is soluble in organic solvents like DMSO, ethanol, and methanol (B129727) but has limited aqueous solubility. If the compound precipitates out of the solution upon dilution in the aqueous broth medium, its effective concentration will decrease, potentially leading to bacterial growth at higher intended concentrations and no growth at a lower concentration where it might have transiently been in solution.

  • Inoculum Irregularity: An inconsistent bacterial inoculum, such as clumping of bacteria or inaccurate initial density, can lead to variable growth patterns.

  • Solvent Effects: High concentrations of solvents like DMSO can inhibit bacterial growth. If not properly controlled, the solvent concentration across the dilution series could contribute to inconsistent results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of serial dilutions or the inoculation of bacteria can lead to variability in compound concentration or bacterial numbers per well.

Q3: What is this compound and what are its properties?

This compound is an antibiotic that is a metabolite of the marine actinomycete S. platensis. It is structurally similar to lydicamycin (B608755) and is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values typically ranging from 0.39 to 3.13 µg/mL. It is generally ineffective against Gram-negative bacteria.[1][2]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.

Troubleshooting Guide for Skipped Wells

This guide provides a systematic approach to diagnosing and resolving the issue of skipped wells in your this compound microdilution assays.

Step 1: Initial Checks & Observations

Before modifying your protocol, carefully review your recent experimental records and data.

  • Frequency of Occurrence: Is this an isolated incident or a recurring problem?

  • Pattern of Skipped Wells: Do the skipped wells appear randomly, or are they consistently in specific rows or columns of the microtiter plate?

  • Visual Inspection: Examine the wells under a microscope. Is there any visible precipitate?

Step 2: Potential Causes and Solutions

The following table summarizes potential causes of skipped wells and provides actionable solutions.

Potential Cause Recommended Action
Compound Precipitation - Prepare a higher concentration stock solution in 100% DMSO. - When diluting the stock in broth, ensure rapid and thorough mixing. - Consider a pre-dilution step in a co-solvent before the final dilution in the aqueous medium. - Visually inspect the wells for any signs of precipitation after plate preparation.
Inaccurate Inoculum Density - Ensure the bacterial suspension is homogenous and free of clumps before standardization. - Standardize the inoculum to a 0.5 McFarland standard using a nephelometer. - Prepare a fresh inoculum for each experiment.
Inconsistent Pipetting - Calibrate your pipettes regularly. - Use fresh pipette tips for each dilution and inoculation step. - Ensure proper pipetting technique to avoid air bubbles and ensure accurate volume transfer.
High Solvent Concentration - Keep the final concentration of DMSO in all wells, including the growth control, consistent and ideally below 1% (v/v), as higher concentrations can inhibit bacterial growth.[3][4] - Perform a solvent toxicity control to determine the maximum tolerable DMSO concentration for your bacterial strain.
Contamination - Use sterile techniques throughout the procedure. - Include a sterility control (broth only) to check for contamination of the medium.
Quantitative Data on Assay Variability

While specific quantitative data for skipped wells with this compound is not publicly available, studies on other antibiotics highlight the potential for such errors. For instance, in a study on colistin (B93849) susceptibility testing for Klebsiella pneumoniae, a significant portion of isolates (18.4%) were deemed undetermined by broth microdilution due to issues including the presence of multiple skipped wells (7.8%).[5][6]

The following table presents data on the effect of DMSO on bacterial growth, a crucial factor when working with water-insoluble compounds like this compound.

DMSO Concentration (v/v) Effect on Bacterial Growth Reference
1%Little to no significant effect on the growth of most common bacteria.[3]
> 3%May start to see decreased cell growth relative to no DMSO.[7]
4%Can inhibit the growth of various bacteria by 37-83%, depending on the species.[8]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Following CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of water-insoluble agents.

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a final concentration of at least 1280 µg/mL or at least 10 times the highest concentration to be tested.

2. Preparation of Serial Dilutions: a. In a sterile 96-well plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for a typical broth microdilution assay.

troubleshooting_workflow Troubleshooting Skipped Wells Skipped Wells Observed Skipped Wells Observed Review Protocol & Data Review Protocol & Data Skipped Wells Observed->Review Protocol & Data Check for Precipitate Check for Precipitate Review Protocol & Data->Check for Precipitate Check Inoculum Prep Check Inoculum Prep Check for Precipitate->Check Inoculum Prep No Precipitate Modify Protocol Modify Protocol Check for Precipitate->Modify Protocol Precipitate Found Review Pipetting Technique Review Pipetting Technique Check Inoculum Prep->Review Pipetting Technique Inoculum OK Check Inoculum Prep->Modify Protocol Issue Found Verify Solvent Concentration Verify Solvent Concentration Review Pipetting Technique->Verify Solvent Concentration Technique OK Review Pipetting Technique->Modify Protocol Error Identified Verify Solvent Concentration->Modify Protocol Too High Re-run Assay Re-run Assay Verify Solvent Concentration->Re-run Assay Concentration OK Modify Protocol->Re-run Assay

Caption: A logical workflow for troubleshooting skipped wells.

References

Technical Support Center: Optimizing Incubation Time for TPU-0037C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPU-0037C. This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1][2][3] It is known for its activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][3] This guide focuses on optimizing incubation time for experiments investigating the effects of this compound on eukaryotic cell signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. This range is based on typical effective concentrations of similar natural product-derived bioactive molecules in cell culture. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time will depend on the specific cellular process you are investigating. For signaling pathway modulation, shorter incubation times (e.g., 1-6 hours) are generally sufficient to observe changes in protein phosphorylation or gene expression. For assays measuring cell viability or proliferation, longer incubation times (e.g., 24-72 hours) are typically required. We recommend performing a time-course experiment to determine the ideal incubation period for your endpoint.

Q3: I am not observing any effect of this compound in my experiments. What are the possible reasons?

A3: There are several potential reasons for a lack of observed effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to identify the optimal concentration.

  • Incorrect Incubation Time: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.

  • Cell Line Resistance: The cell line you are using may not be sensitive to this compound.

  • Compound Instability: Ensure that this compound is properly stored and handled to maintain its activity.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of this compound.

Q4: I am observing high levels of cytotoxicity with this compound. How can I mitigate this?

A4: If you are observing significant cytotoxicity, consider the following:

  • Reduce Concentration: Lower the concentration of this compound used in your experiments.

  • Shorten Incubation Time: Decrease the duration of exposure to the compound.

  • Use a More Resistant Cell Line: If possible, switch to a cell line that is less sensitive to the cytotoxic effects of this compound.

  • Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum can sometimes mitigate cytotoxicity.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause: Variation in cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for dispensing cells.

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Fluctuation in incubator conditions (temperature, CO2, humidity).

  • Solution: Regularly check and calibrate your incubator to ensure stable conditions.

Problem 2: Difficulty in detecting changes in protein phosphorylation via Western Blot.
  • Possible Cause: Incubation time is not optimal for detecting phosphorylation events.

  • Solution: Perform a time-course experiment with shorter time points (e.g., 15, 30, 60, 120 minutes) to capture transient phosphorylation events.

  • Possible Cause: Low protein expression levels.

  • Solution: Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent.

  • Possible Cause: Inefficient antibody binding.

  • Solution: Optimize your antibody concentrations and incubation times. Ensure the use of appropriate blocking buffers.

Data Presentation

Table 1: Recommended Incubation Times for Various Assays

Assay TypeRecommended Incubation TimeKey Considerations
Cell Viability (MTT, CellTiter-Glo) 24 - 72 hoursLonger incubation times allow for the assessment of effects on cell proliferation.
Apoptosis (Caspase activity, Annexin V) 12 - 48 hoursApoptotic events can be time-dependent; a time-course is recommended.
Western Blot (Protein expression) 6 - 48 hoursOptimal time depends on the protein's half-life.
Western Blot (Protein phosphorylation) 15 minutes - 4 hoursPhosphorylation events are often rapid and transient.
RT-qPCR (Gene expression) 4 - 24 hoursGene expression changes can be detected within a few hours of treatment.
Reporter Gene Assays (e.g., Luciferase) 6 - 24 hoursAllow sufficient time for reporter protein expression.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal incubation period.

Protocol 2: Western Blot Analysis of Protein Phosphorylation
  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the protein of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate adherence Allow Cells to Adhere Overnight seed_cells->adherence treat_compound Treat with this compound & Vehicle adherence->treat_compound incubate Incubate for Designated Time Points treat_compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay protein_analysis Perform Western Blot incubate->protein_analysis gene_expression Perform RT-qPCR incubate->gene_expression analyze_data Analyze and Plot Data viability_assay->analyze_data protein_analysis->analyze_data gene_expression->analyze_data determine_optimal Determine Optimal Incubation Time analyze_data->determine_optimal

Caption: Experimental workflow for optimizing this compound incubation time.

troubleshooting_logic cluster_concentration Concentration Issues cluster_time Incubation Time Issues cluster_cell Cell Line Issues cluster_compound Compound Integrity start No Effect Observed with this compound check_concentration Is the concentration optimal? start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_time Is the incubation time appropriate? check_concentration->check_time Yes time_course Perform Time-Course Experiment check_time->time_course No check_cell_line Is the cell line sensitive? check_time->check_cell_line Yes test_another_line Test a Different Cell Line check_cell_line->test_another_line No check_compound Is the compound active? check_cell_line->check_compound Yes verify_storage Verify Proper Storage and Handling check_compound->verify_storage No

Caption: Troubleshooting logic for lack of this compound effect.

References

Influence of media composition on TPU-0037C activity

Author: BenchChem Technical Support Team. Date: December 2025

Influence of Media Composition on TPU-0037C Activity

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. It addresses common issues related to the influence of cell culture media composition on the observed activity of this compound, providing troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.[1]

Problem Potential Cause Suggested Solution
Higher than expected IC50 value (Lower Potency) 1. Protein Binding: this compound may bind to proteins, particularly albumin, in the fetal bovine serum (FBS) or other serum supplements.[2][3] This reduces the effective (unbound) concentration of the compound available to interact with its target.[2][4]1a. Reduce Serum Concentration: Conduct experiments in reduced-serum (e.g., 2%) or serum-free media to determine if potency increases.[5] 1b. Measure Unbound Concentration: If possible, measure the free concentration of this compound in your specific media conditions.[2] 1c. Use a Biochemical Assay: Confirm the potency of your this compound stock with a cell-free in vitro kinase assay, which is not subject to serum protein binding effects.[6]
Inconsistent IC50 values between experiments 1. Variation in Media or Serum Lots: Different lots of basal media or FBS can have slight variations in composition, including protein and growth factor concentrations, which can affect both cell health and compound activity.[1] 2. Inconsistent Incubation Times: The stability of this compound in media at 37°C may be limited.[5] Longer incubation times could lead to compound degradation.1. Qualify New Reagent Lots: Before starting a large set of experiments, test new lots of media and FBS to ensure consistency with previous results.[1] 2. Standardize Incubation Time: Use a consistent and optimized incubation time for all experiments.[1] Assess the stability of this compound in your media over the course of the experiment if degradation is suspected.[7]
No biological effect observed 1. Compound Instability/Degradation: The compound may be unstable or rapidly degrading in the specific media composition and experimental conditions. 2. Sub-optimal Media for Cell Line: The chosen basal medium may not be optimal for the health and signaling of the specific cell line, masking the effect of the inhibitor.1. Verify Stock Solution: Confirm the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.[1] 2. Test in Simpler Buffer: Assess the stability of this compound in a simple buffer like PBS at 37°C to check for inherent aqueous instability.[7] 3. Optimize Cell Culture Conditions: Ensure your cells are healthy and proliferating optimally in the chosen medium before adding the inhibitor.
Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX). By blocking the activity of KX, this compound disrupts the downstream signaling of the Cell Growth Signaling Pathway, leading to a reduction in cell proliferation.

Q2: How does serum in the cell culture medium affect the activity of this compound?

A2: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound.[5][2][8] This binding sequesters the compound, reducing its free concentration in the medium and thus its ability to enter the cell and engage with its target, Kinase X.[4] This often results in a higher apparent IC50 value (lower potency) in assays conducted in the presence of high serum concentrations.[3]

Q3: What is the recommended basal medium for use with this compound?

A3: The optimal basal medium can be cell-line dependent. It is recommended to consult the cell line supplier for the recommended medium. However, if you are observing variability, it is advisable to test the activity of this compound in a few common media types (e.g., DMEM, RPMI-1640) to determine the most consistent and optimal conditions for your specific experiments.

Q4: Can components of the media other than serum affect this compound?

A4: Yes, although less common than serum effects, other media components could potentially interact with this compound. For example, the pH of the medium can influence the stability and charge of a compound, and certain amino acids or vitamins might react with it over time.[7] If you suspect such an issue, testing the compound's stability in a simpler buffered solution can be informative.[7]

Data on Media Influence

The following tables present illustrative data on how media components can influence the measured IC50 of this compound in a cell-based proliferation assay using the hypothetical KX-dependent cell line, CT-26K.

Table 1: Influence of Fetal Bovine Serum (FBS) Concentration on this compound IC50 in DMEM

FBS Concentration (%)Apparent IC50 (nM)Fold Shift vs. 0% FBS
10152 ± 1815.2x
585 ± 98.5x
234 ± 53.4x
0 (Serum-Free)10 ± 21.0x
Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Different Basal Media (with 10% FBS) on this compound IC50

Basal MediumApparent IC50 (nM)
DMEM152 ± 18
RPMI-1640185 ± 25
F-12K130 ± 15
Data are presented as mean ± standard deviation (n=3).

Signaling Pathway and Workflow Diagrams

Cell_Growth_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KX_inactive Kinase X (Inactive) Receptor->KX_inactive activates GF Growth Factor GF->Receptor binds KX_active Kinase X (Active) KX_inactive->KX_active Substrate Downstream Substrate KX_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation promotes TPU0037C This compound TPU0037C->KX_active inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plates C Add compound dilutions to cells A->C B Prepare serial dilutions of This compound in different media B->C D Incubate for 72 hours at 37°C C->D E Add cell proliferation reagent (e.g., MTT, PrestoBlue) D->E F Incubate and measure signal E->F G Normalize data to vehicle control F->G H Plot dose-response curve G->H I Calculate IC50 values H->I

References

How to handle low potency of reconstituted TPU-0037C solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling reconstituted TPU-0037C solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a metabolite isolated from the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It is an antibiotic agent with activity primarily against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) strains.[1][2] Its activity against Gram-negative bacteria is reported to be insignificant.[1]

Physicochemical Properties of this compound

PropertyValue
CAS Number 485815-61-0[1]
Molecular Formula C46H72N4O9[1]
Formula Weight 825.1 g/mol [1]
Purity >95%[1][2]
Formulation Supplied as a film[1]
Storage (as solid) -20°C[1]

Q2: What are the recommended solvents for reconstituting this compound?

This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1] The choice of solvent may depend on the specific requirements of your experiment, including potential solvent effects on the biological system under study.

Q3: How should I store the reconstituted this compound solution?

For reconstituted solutions of complex natural products like this compound, it is generally recommended to store them at -80°C for long-term storage (months) and at -20°C for short-term storage (days to weeks).[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency.

Troubleshooting Guide: Low Potency of Reconstituted this compound Solution

A common issue encountered in experiments is lower-than-expected biological activity or potency of the reconstituted compound. This guide provides a systematic approach to troubleshooting this problem.

Q4: I am observing low or no activity with my reconstituted this compound solution. What are the possible causes and how can I troubleshoot this?

Low potency can arise from a variety of factors, ranging from the initial reconstitution and storage to the experimental setup. A step-by-step investigation is the best approach to identify the root cause.

Step 1: Verify the Reconstitution Protocol

Improper reconstitution is a frequent source of error. Ensure that the following steps were performed correctly.

  • Correct Solvent and Concentration: Confirm that one of the recommended solvents (DMF, DMSO, Ethanol, or Methanol) was used.[1] Double-check all calculations to ensure the final concentration is accurate.

  • Complete Dissolution: Visually inspect the solution to ensure that the compound has fully dissolved.[4] If any particulate matter is visible, gentle warming or vortexing may aid in dissolution, but be cautious as heat can degrade sensitive compounds.[4]

  • Proper Mixing: After adding the solvent, ensure the solution was mixed thoroughly to create a homogenous solution.[4]

Step 2: Evaluate Storage and Handling

The stability of the reconstituted solution is critical for maintaining its potency.

  • Storage Temperature: Confirm that the reconstituted solution was stored at the appropriate temperature (-20°C for short-term, -80°C for long-term).[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is best practice to prepare single-use aliquots.

  • Light Exposure: Protect the solution from prolonged exposure to light, as some complex molecules are light-sensitive.

Step 3: Assess the Experimental Assay

If the reconstitution and storage procedures appear correct, the issue may lie within the experimental setup.

  • Inoculum Density: In antibacterial assays, the density of the bacterial inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) values.[5] Ensure that the inoculum is standardized, for example, by using a McFarland standard.[5]

  • Purity of Bacterial Culture: Contamination of the bacterial culture will lead to unreliable and inconsistent results.[5] Always use a pure culture, which can be verified by streaking for single colonies and performing a Gram stain.[5]

  • Assay Controls: Ensure that both positive and negative controls are included in your experiment and are behaving as expected. The positive control (bacteria with no compound) should show robust growth, while the negative control (media only) should show no growth.[5]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have an inhibitory effect on the bacteria at certain concentrations. Run a solvent control to determine the highest concentration of the solvent that does not affect bacterial growth.

Troubleshooting Workflow for Low Potency

G start Low Potency Observed reconstitution Verify Reconstitution Protocol start->reconstitution solvent Check Solvent and Concentration reconstitution->solvent dissolution Ensure Complete Dissolution reconstitution->dissolution storage Evaluate Storage and Handling temperature Confirm Storage Temperature storage->temperature freeze_thaw Check for Freeze-Thaw Cycles storage->freeze_thaw assay Assess Experimental Assay inoculum Verify Inoculum Density assay->inoculum purity Confirm Culture Purity assay->purity controls Review Assay Controls assay->controls dissolution->storage freeze_thaw->assay end Identify and Rectify Issue controls->end

Caption: A flowchart for troubleshooting low potency of this compound.

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol provides a general guideline for reconstituting lyophilized or film-based this compound.

  • Pre-Reconstitution:

    • Before opening, centrifuge the vial at a low speed to ensure all the material is at the bottom.

    • Allow the vial to equilibrate to room temperature before opening to avoid condensation.

  • Solvent Addition:

    • Based on your desired stock concentration, calculate the required volume of solvent.

    • Using a sterile syringe and needle, carefully add the appropriate volume of a recommended solvent (e.g., DMSO) to the vial.

  • Dissolution:

    • Gently swirl or vortex the vial to ensure the compound completely dissolves.[4]

    • Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage. For immediate use, store at -20°C.

General Protocol for Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like this compound.

  • Preparation of Bacterial Inoculum:

    • From a pure culture, inoculate a suitable broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]

    • Dilute the standardized suspension to the final working concentration as required by the specific assay protocol.

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[5]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control well.

    • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Experimental Workflow for MIC Assay

G start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare this compound Stock Solution start->prep_compound standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize add_inoculum Add Inoculum to Wells standardize->add_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: A standard workflow for a broth microdilution MIC assay.

References

Validation & Comparative

Unveiling the Potency of Polyketide Antibiotics: A Comparative Analysis of TPU-0037C and Lydicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of two structurally related polyketide antibiotics, TPU-0037C and Lydicamycin (B608755). Both compounds, produced by actinomycete bacteria, have demonstrated significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for further drug development. This report synthesizes the available preclinical data to offer an objective comparison of their efficacy, supported by experimental methodologies and insights into their mechanisms of action.

At a Glance: Key Efficacy Data

A summary of the available Minimum Inhibitory Concentration (MIC) data for this compound and Lydicamycin against a range of Gram-positive bacteria is presented below. This quantitative data highlights the potent antibacterial activity of both compounds.

Bacterial StrainThis compound MIC (µg/mL)Lydicamycin MIC (µg/mL)
Staphylococcus aureus FDA 209P0.391.56
Staphylococcus aureus Smith0.391.56
Staphylococcus aureus MRSA 83-13.13Not Reported
Staphylococcus aureus MRSA 83-23.13Not Reported
Staphylococcus aureus MRSA 83-33.13Not Reported
Bacillus subtilis PCI 2190.390.78
Micrococcus luteus PCI 10010.390.2
Corynebacterium bovis 18103.136.25

Note: Data for this compound is sourced from "TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598"[1]. Data for Lydicamycin is from "Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity"[2]. "Not Reported" indicates that specific data for that strain was not available in the cited literature.

Deep Dive: Mechanism of Action

While the precise molecular targets of this compound and Lydicamycin are still under investigation, current research suggests that their antibacterial activity is mediated through the disruption of the bacterial cell envelope.

Lydicamycin: Studies have indicated that Lydicamycin induces a transcriptional response in bacteria consistent with cell envelope stress. This suggests that the compound may interfere with critical processes involved in the synthesis or maintenance of the bacterial cell wall or membrane. The resulting damage to this protective barrier leads to cell death.

This compound: As a close structural analogue of Lydicamycin, this compound is presumed to share a similar mechanism of action, targeting the bacterial cell envelope.[3][4][5] However, specific studies elucidating its detailed mechanism have not yet been published.

The proposed mechanism of action, targeting the bacterial cell envelope, is a well-established and effective strategy for antibacterial agents. This pathway is attractive for drug development as it targets structures unique to bacteria, minimizing potential off-target effects in human cells.

G cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Cell_Wall_Synthesis Cell Wall Synthesis This compound->Cell_Wall_Synthesis Inhibition Cell_Membrane_Integrity Cell Membrane Integrity This compound->Cell_Membrane_Integrity Disruption Lydicamycin Lydicamycin Lydicamycin->Cell_Wall_Synthesis Inhibition Lydicamycin->Cell_Membrane_Integrity Disruption Cell_Death Cell_Death Cell_Wall_Synthesis->Cell_Death Cell_Membrane_Integrity->Cell_Death

Proposed mechanism targeting the bacterial cell envelope.

Experimental Corner: Methodologies for Efficacy Testing

The primary method used to determine the in vitro efficacy of this compound and Lydicamycin is the Minimum Inhibitory Concentration (MIC) assay. This section details a standard protocol for this crucial experiment.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (this compound or Lydicamycin)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the wells are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C (18-24h) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Assay.

Comparative Summary and Future Directions

Both this compound and Lydicamycin demonstrate potent in vitro activity against a range of clinically relevant Gram-positive bacteria, including MRSA. Based on the available MIC data, this compound appears to have comparable or slightly greater potency against some strains when compared to Lydicamycin.

It is important to note that direct comparative studies employing identical experimental conditions are lacking. Furthermore, data on other critical efficacy parameters, such as time-kill kinetics and in vivo efficacy in animal models, are not yet available for either compound. Such studies will be crucial to fully elucidate their therapeutic potential and to determine which, if either, warrants progression into further clinical development.

The apparent mechanism of action, involving the disruption of the bacterial cell envelope, is a promising attribute that may confer a lower propensity for resistance development. Future research should focus on identifying the specific molecular targets of these compounds to facilitate structure-activity relationship studies and the design of even more potent derivatives.

References

Comparative Analysis of TPU-0037C with Leading Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational compound TPU-0037C against established anti-MRSA agents: vancomycin, linezolid, and daptomycin (B549167). The objective is to furnish researchers and drug development professionals with a consolidated resource of available preclinical data to inform future research and development directions. This analysis is based on publicly available data and standardized experimental protocols.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. This compound, a congener of the polyketide antibiotic lydicamycin (B608755), has demonstrated in vitro activity against MRSA. This document presents a comparative overview of its antimicrobial profile alongside vancomycin, a glycopeptide antibiotic; linezolid, an oxazolidinone; and daptomycin, a cyclic lipopeptide. While data for this compound is currently limited to in vitro minimum inhibitory concentrations (MICs), this guide aims to provide a framework for its comparative evaluation by including standardized protocols for key preclinical experiments.

In Vitro Antimicrobial Activity

The in vitro potency of an antimicrobial agent is a critical initial determinant of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against MRSA

CompoundMRSA Strain(s)MIC (µg/mL)Reference(s)
This compound Clinical Isolates3.13[1][2][3]
S. aureus Smith3.13[4]
S. aureus 209P3.13[4]
Vancomycin MRSA (general)0.5 - 2.0[5][6]
VISA (Mu50)8[7]
hGISA0.19 - 1.0[8]
Linezolid MRSA (general)0.5 - 4.0
VISANot specified
Daptomycin MRSA (general)0.125 - 1.0[8]
hGISA0.19 - 1.0[8]
VISA2.0 - 4.0[8]

Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used. hGISA: heterogeneously glycopeptide-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus. The MIC for this compound is reported as 30-demethyl-8-deoxylydicamycin.

Pharmacodynamics: Time-Kill Kinetics

Time-kill assays provide valuable insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While specific time-kill data for this compound against MRSA is not yet publicly available, a standard protocol for this assay is provided below for future comparative studies.

Table 2: Hypothetical Time-Kill Assay Data Presentation

Time (hours)Log10 CFU/mL (Untreated Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 4x MIC)Log10 CFU/mL (Comparator at 4x MIC)
05.75.75.75.7
26.5---
47.8---
88.9---
249.2---

In Vivo Efficacy

Preclinical in vivo models are essential for evaluating the therapeutic potential of a new antimicrobial agent in a physiological setting. Murine infection models are commonly used to assess the efficacy of anti-MRSA compounds. As with pharmacodynamic studies, in vivo efficacy data for this compound is not yet available in the public domain. A generalized protocol for a murine thigh infection model is provided.

Table 3: Illustrative In Vivo Efficacy Data from a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/thigh ± SD (24h post-treatment)
Vehicle Control-8.5 ± 0.4
This compound--
Vancomycin110~4.5
Linezolid50~5.0
Daptomycin50~4.0

Note: The data for comparator agents are approximations derived from published studies and are for illustrative purposes only. Actual results will vary based on the specific experimental conditions.

Mechanism of Action

This compound is a structural analogue of lydicamycin, which is a polyketide antibiotic.[4][8] Polyketides are a large class of natural products that are synthesized by polyketide synthases. While the specific molecular target of this compound has not been elucidated, many polyketide antibiotics are known to interfere with essential bacterial processes such as protein synthesis or cell wall synthesis. Further research is required to determine the precise mechanism of action of this compound.

cluster_0 Potential Mechanism of Action of Polyketide Antibiotics Polyketide Antibiotic (e.g., this compound) Polyketide Antibiotic (e.g., this compound) Bacterial Ribosome Bacterial Ribosome Polyketide Antibiotic (e.g., this compound)->Bacterial Ribosome Binds to Cell Wall Precursors Cell Wall Precursors Polyketide Antibiotic (e.g., this compound)->Cell Wall Precursors Interferes with Inhibition of Protein Synthesis Inhibition of Protein Synthesis Bacterial Ribosome->Inhibition of Protein Synthesis Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Cell Wall Precursors->Inhibition of Cell Wall Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death Inhibition of Cell Wall Synthesis->Bacterial Cell Death

Figure 1: Potential mechanisms of action for polyketide antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Materials:

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Test compound (this compound) and comparator agents

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Prepare serial twofold dilutions of the antimicrobial agents in MHB in the 96-well plates.

    • Prepare the MRSA inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_1 MIC Determination Workflow A Prepare serial dilutions of antimicrobial agents in a 96-well plate C Dilute inoculum and add to wells A->C B Prepare standardized MRSA inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for growth inhibition D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This protocol outlines a standard method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • MRSA inoculum prepared to exponential growth phase

    • Test compound and comparator agents at various multiples of their MIC

    • Sterile culture tubes or flasks

    • Sterile saline for serial dilutions

    • Mueller-Hinton Agar (B569324) (MHA) plates

  • Procedure:

    • Prepare a starting MRSA inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Add the antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the inoculum. Include a growth control without any antibiotic.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

cluster_2 Time-Kill Assay Workflow A Prepare standardized MRSA inoculum in broth B Add antimicrobial agent at different MIC multiples A->B C Incubate with shaking at 37°C B->C D Withdraw aliquots at various time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Figure 3: Workflow for a time-kill assay.

Murine Thigh Infection Model

This is a widely used model to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.

  • Animals:

    • Female BALB/c mice (or other suitable strain), 6-8 weeks old.

    • Mice are often rendered neutropenic by treatment with cyclophosphamide (B585) to establish a more robust infection.

  • Procedure:

    • Prepare an inoculum of a virulent MRSA strain (e.g., USA300) in sterile saline or PBS.

    • Anesthetize the mice and inject a defined volume of the bacterial inoculum (e.g., 10⁶ CFU) into the thigh muscle.

    • At a predetermined time post-infection (e.g., 2 hours), administer the test compound and comparator agents via a relevant route (e.g., subcutaneous, intravenous, or oral).

    • At a specified endpoint (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU/thigh).

    • Compare the bacterial burden in treated groups to the vehicle control group to assess efficacy.

cluster_3 Murine Thigh Infection Model Workflow A Induce neutropenia in mice (optional) B Inject MRSA inoculum into thigh muscle A->B C Administer antimicrobial agents at a set time post-infection B->C D Euthanize mice at a defined endpoint C->D E Excise, homogenize, and plate thigh tissue D->E F Determine bacterial load (CFU/thigh) E->F G Compare bacterial counts between treated and control groups F->G

Figure 4: Workflow for a murine thigh infection model.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against MRSA, with MIC values in a potentially therapeutic range. Its structural similarity to the polyketide antibiotic lydicamycin suggests a plausible mechanism of action involving the inhibition of essential bacterial processes.

However, a comprehensive evaluation of this compound's potential as a viable anti-MRSA agent is currently limited by the lack of publicly available pharmacodynamic and in vivo efficacy data. To fully understand its therapeutic promise, further studies are imperative. These should include:

  • Time-kill assays to determine its bactericidal or bacteriostatic properties and the speed of bacterial killing.

  • In vivo efficacy studies in relevant animal models of MRSA infection (e.g., thigh, sepsis, or skin infection models) to assess its activity in a physiological context.

  • Mechanism of action studies to identify its specific molecular target within the bacterial cell.

  • Spontaneous resistance frequency studies to evaluate the potential for resistance development.

  • Toxicology and safety pharmacology studies to assess its preliminary safety profile.

The data and protocols presented in this guide offer a foundational framework for conducting these essential next steps in the preclinical development of this compound. Direct, head-to-head comparative studies with standard-of-care agents like vancomycin, linezolid, and daptomycin will be critical in defining the potential clinical utility of this novel compound.

References

In Vitro Antibacterial Potency of TPU-0037C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available in vitro data demonstrates the potent and selective antibacterial activity of TPU-0037C, a novel antibiotic agent, against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of this compound's efficacy with other antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analogue of lydicamycin.[1] In vitro studies have consistently shown its efficacy against Gram-positive bacteria while being ineffective against Gram-negative strains. The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

The following table summarizes the MIC values of this compound against various bacterial strains as reported in the foundational study by Furumai et al. (2002) and compares them with the activity of its parent compound, lydicamycin, and other relevant antibiotics.

Bacterial StrainThis compoundLydicamycinVancomycin
Staphylococcus aureus Smith1.560.781.56
Staphylococcus aureus 209P3.131.560.78
Staphylococcus aureus TP-A0837 (MRSA)3.131.561.56
Staphylococcus aureus TP-A0838 (MRSA)3.131.561.56
Bacillus subtilis PCI 2190.390.20.39
Micrococcus luteus PCI 10010.390.20.1
Escherichia coli NIHJ>50>100>100
Pseudomonas aeruginosa B-1>50>100>100
Klebsiella pneumoniae DT>50>100>100
(Data sourced from Furumai et al., 2002)

As the data indicates, this compound demonstrates significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values comparable to vancomycin. Its potency is also notable against Bacillus subtilis and Micrococcus luteus.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound was conducted using standard and well-established methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined by the twofold serial dilution method in Mueller-Hinton agar (B569324) (MHA) for most bacteria, with the exception of Streptococcus species which were tested in MHA supplemented with 5% sheep blood.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare standardized bacterial inoculum (0.5 McFarland) start->bacterial_culture antibiotic_dilution Perform serial twofold dilutions of this compound in molten agar start->antibiotic_dilution inoculation Inoculate agar plates containing different concentrations of this compound bacterial_culture->inoculation antibiotic_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation observation Observe for visible bacterial growth incubation->observation mic_determination Determine MIC: Lowest concentration with no visible growth observation->mic_determination end End mic_determination->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, as a close structural analogue of lydicamycin, it is hypothesized to share a similar mode of action. Lydicamycin is known to be a potent inhibitor of bacterial protein synthesis. It is believed to target the bacterial ribosome, thereby disrupting the process of translation and leading to cell death. Further research is required to pinpoint the specific ribosomal subunit and binding site for this compound.

Hypothesized Signaling Pathway:

Mechanism_of_Action cluster_pathway Intracellular Action TPU0037C This compound CellWall Bacterial Cell Wall (Gram-Positive) TPU0037C->CellWall Ribosome Bacterial Ribosome (70S) Inhibition Inhibition TPU0037C->Inhibition Binds to Ribosome ProteinSynthesis Protein Synthesis (Translation) Ribosome->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Inhibition->ProteinSynthesis

Caption: Hypothesized Mechanism of Action for this compound.

Conclusion

This compound presents a promising profile as an antibacterial agent with potent activity against Gram-positive bacteria, including challenging MRSA strains. Its in vitro efficacy, as demonstrated by its low MIC values, positions it as a compound of interest for further preclinical and clinical investigation. Future studies should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile.

References

A Comparative Guide: TPU-0037C versus Vancomycin for the Treatment of MRSA Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational antibiotic TPU-0037C and the established therapeutic agent Vancomycin for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The comparison is based on available preclinical data, focusing on mechanism of action, in vitro efficacy, and the experimental protocols used for these assessments.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, the emergence of MRSA strains with reduced susceptibility to Vancomycin underscores the urgent need for novel antimicrobial agents. This compound, a member of the lydicamycin (B608755) family of antibiotics, has demonstrated potent in vitro activity against MRSA. While data on this compound is less extensive than for Vancomycin, this guide consolidates the current understanding of its performance and provides a comparative framework for researchers.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound and Vancomycin against MRSA.

Compound Reported MIC against MRSA (μg/mL) Source
This compound3.13[1][2][3]
TPU-0037 Congeners1.56 - 12.5[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA.

Compound MIC Range against MRSA (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL) Source
Vancomycin0.5 - 212[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against MRSA. Note: MIC values for Vancomycin can vary depending on the specific strain and the testing methodology used. Strains with MICs ≥1.5 µg/mL have been associated with poorer clinical outcomes.

Mechanism of Action

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that targets a critical step in the synthesis of the bacterial cell wall.[4][7][8][9][10] Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits.[4][7] This binding physically obstructs the transglycosylase and transpeptidase enzymes, preventing the incorporation of these subunits into the growing peptidoglycan chain and subsequent cross-linking.[10] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Precursor Peptidoglycan Precursor Transglycosylase Transglycosylase Peptidoglycan Precursor->Transglycosylase Substrate Growing Peptidoglycan Growing Peptidoglycan Transpeptidase Transpeptidase Growing Peptidoglycan->Transpeptidase Substrate Transglycosylase->Growing Peptidoglycan Elongation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursor

Fig. 1: Vancomycin's mechanism of action.
This compound: Probable Disruption of Membrane Potential

This compound is a structural analogue of lydicamycin, which belongs to the tetramic acid class of antibiotics. While the specific molecular target of this compound has not been definitively elucidated, studies on other tetramic acid-containing antibiotics suggest a likely mechanism of action involving the disruption of the bacterial cell membrane's integrity. One study on a tetramic acid antibiotic, C12-TA, revealed that it dissipates both the membrane potential and the pH gradient across the cell membrane of Gram-positive bacteria. This disruption of the proton motive force would lead to a cascade of detrimental effects, including the cessation of ATP synthesis and transport processes, ultimately resulting in bacterial cell death.

TPU0037C_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Cell Membrane (Lipid Bilayer) Dissipation Dissipation of Proton Motive Force Membrane->Dissipation Proton Gradient Proton Gradient (ΔpH) Membrane Potential Membrane Potential (ΔΨ) This compound This compound This compound->Membrane Interacts with Dissipation->Proton Gradient Affects Dissipation->Membrane Potential Affects Cell Death Cell Death Dissipation->Cell Death Leads to

Fig. 2: Probable mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both this compound and Vancomycin are determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antimicrobial agent (this compound or Vancomycin) is prepared in a suitable solvent (e.g., DMSO, water) at a high concentration.

2. Serial Dilution:

  • A two-fold serial dilution of the antimicrobial agent is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

3. Inoculum Preparation:

  • MRSA colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of antimicrobial agent B Perform 2-fold serial dilutions in 96-well plate A->B E Inoculate wells with MRSA suspension B->E C Prepare MRSA inoculum (0.5 McFarland) D Dilute inoculum to final concentration (5x10^5 CFU/mL) C->D D->E F Incubate plate at 35°C for 16-20 hours E->F G Visually inspect for bacterial growth F->G H Determine MIC: Lowest concentration with no visible growth G->H

Fig. 3: Workflow for MIC determination.

In Vivo Efficacy

As of the current literature review, there is no publicly available data on the in vivo efficacy of this compound in animal models of MRSA infection. Further studies are required to evaluate its pharmacokinetic and pharmacodynamic properties and its therapeutic potential in a physiological setting.

In contrast, Vancomycin has been extensively studied in various animal models and has demonstrated efficacy in treating MRSA infections, which has been corroborated by decades of clinical use in humans.

Conclusion

This compound presents a promising scaffold for the development of new anti-MRSA agents, with reported in vitro potency. Its probable mechanism of action, involving the disruption of the bacterial cell membrane, is distinct from that of Vancomycin, which could be advantageous in overcoming existing resistance mechanisms. However, the current body of evidence for this compound is limited. A comprehensive evaluation of its efficacy and safety profile, including extensive in vitro testing against a broad panel of clinical MRSA isolates (to determine MIC50 and MIC90 values) and robust in vivo studies in relevant animal infection models, is crucial to ascertain its true therapeutic potential.

Vancomycin remains a critical therapeutic option for MRSA infections. However, the challenges posed by strains with elevated MICs necessitate the continued exploration and development of novel antibiotics like this compound. This guide serves as a foundational comparison to aid researchers in contextualizing the potential of this investigational compound.

References

A Comparative Guide to Cytotoxicity Assays for Novel Compounds on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the assessment of a compound's cytotoxicity is a critical early step. This guide provides a comparative overview of common cytotoxicity assays applicable to the evaluation of novel therapeutic candidates, such as the hypothetical compound TPU-0037C, on various mammalian cell lines. While specific data for this compound is not publicly available, this document outlines the methodologies and data presentation frameworks that researchers and drug development professionals can employ for such analysis.

Data Presentation: A Comparative Analysis of Common Cytotoxicity Assays

To facilitate a clear comparison, the following table summarizes the key characteristics of widely used cytotoxicity assays. Researchers can use this information to select the most appropriate assay for their specific experimental needs when evaluating a compound like this compound.

Assay TypePrincipleAdvantagesDisadvantagesTypical Cell Lines
MTT/MTS Assay Measures the metabolic activity of cells by the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[1][2]Well-established, cost-effective, high-throughput compatible.Can be affected by the metabolic state of the cells and interfere with colored compounds. Requires a solubilization step for MTT.HCT 116, 4T1, CT26, LLC1[3]
LDH Release Assay Quantifies the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[4][5]Non-destructive to remaining viable cells, allowing for further assays. Reflects irreversible cell death.Less sensitive for early-stage apoptosis. Can be influenced by serum LDH levels in the culture medium.Various, including primary cells and established cell lines.
Calcein-AM Assay Utilizes a non-fluorescent, cell-permeable dye (Calcein-AM) that is converted by intracellular esterases in viable cells into the fluorescent calcein, which is retained within cells with intact membranes.Highly sensitive for determining cell viability. Suitable for high-throughput screening and imaging.Signal can diminish over time due to leakage. Can be affected by compounds that interfere with esterase activity.Various, including erythrocytes and other mammalian cells.[4]
ATP Assay Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[6] The assay typically uses a luciferase enzyme that produces light in the presence of ATP.Highly sensitive and rapid. Strong correlation with cell viability.ATP levels can fluctuate with cell cycle and metabolic changes. Requires cell lysis.Both bacterial and mammalian cells.[6]
Live/Dead Viability/Cytotoxicity Assay Employs a two-color fluorescent staining method. For example, a combination of a cell-permeable dye for live cells (e.g., Calcein-AM) and a cell-impermeable dye for dead cells (e.g., propidium (B1200493) iodide).[6]Allows for simultaneous visualization and quantification of live and dead cells. Can be used in flow cytometry and fluorescence microscopy.Phototoxicity can be a concern with prolonged imaging. Spectral overlap between dyes needs to be considered.Diverse cell types.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of cytotoxicity studies. Below are generalized protocols for the key experiments cited.

MTS Cell Viability Assay Protocol
  • Cell Seeding: Plate mammalian cells (e.g., HCT 116, 4T1) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control). Incubate for a specified period (e.g., 24 hours).[3]

  • MTS Reagent Addition: Add the MTS reagent, often in a solution with an electron coupling agent, to each well.[2]

  • Incubation: Incubate the plate for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

LDH Release Assay Protocol
  • Cell Culture and Treatment: Culture cells and treat them with the test compound as described in the MTS assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate plate, mix the supernatant with the LDH assay reagent, which contains a substrate and a tetrazolium dye.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time to allow the LDH to catalyze the conversion of the substrate, leading to a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Visualizing Experimental and Biological Processes

Diagrams are essential for illustrating complex workflows and biological pathways, providing a clear and concise visual representation.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of this compound B->C D Incubate for a Defined Period (e.g., 24h) C->D E Add Assay Reagent (e.g., MTS, LDH substrate) D->E F Incubate for Reaction to Occur E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability or % Cytotoxicity G->H Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Cytotoxic Compound (e.g., this compound) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria (via Bid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

In Vitro Antibacterial Spectrum of TPU-0037C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective in vitro comparison of the antibacterial spectrum of TPU-0037C against established antibacterial agents. The data presented is based on publicly available information and is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Key Bacterial Pathogens

The antibacterial activity of this compound was evaluated and compared to standard antibiotics known for their efficacy against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was used as the primary metric for comparison.[1]

Antimicrobial AgentBacterial ClassRepresentative SpeciesMIC Range (µg/mL)
This compound Gram-Positive Staphylococcus aureus (including MRSA) 0.39 - 3.13 [2][3][4]
Gram-Negative ->50 [2][3][4]
VancomycinGram-PositiveStaphylococcus aureus (including MRSA)1 - 2
LinezolidGram-PositiveStaphylococcus aureus (including MRSA)1 - 4

Key Findings:

  • This compound demonstrates potent activity against Gram-positive bacteria, with MIC values ranging from 0.39 to 3.13 µg/mL.[2][3][4]

  • Notably, its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA) strains, with a reported MIC of 3.13 µg/mL.[2][3][4]

  • This compound is ineffective against Gram-negative bacteria, with MIC values exceeding 50 µg/mL.[2][3][4]

  • The performance of this compound against Gram-positive organisms is comparable to that of established antibiotics such as Vancomycin and Linezolid.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the antimicrobial activity of a compound.[5] The following outlines a standard broth microdilution protocol, a common and recommended method for MIC determination.[6][7]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][7]

Materials:

  • Test compound (e.g., this compound) and comparator agents

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth medium[1]

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Positive control (broth with bacteria, no antimicrobial agent)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound and comparator agents is prepared directly in the wells of the 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive and negative controls are included on each plate to ensure the validity of the results.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro validation of the antibacterial spectrum of a test compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end Report MIC Value determine_mic->end

Caption: Workflow for MIC Determination.

References

Time-Kill Assay Analysis of TPU-0037C: A Comparative Guide to Determining Bactericidal vs. Bacteriostatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial agent TPU-0037C, designed for researchers, scientists, and drug development professionals. Through a detailed examination of time-kill assay data, this document compares the activity of this compound against Staphylococcus aureus with that of established bactericidal and bacteriostatic antibiotics. This compound is a metabolite of the marine actinomycete S. platensis and has shown activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/ml.[1][2][3] However, it is not effective against Gram-negative bacteria.[1][2][3]

Comparative Time-Kill Assay Data

To characterize the antibacterial properties of this compound, a time-kill assay was performed against Staphylococcus aureus ATCC 29213. The performance of this compound was compared to vancomycin, a known bactericidal agent, and linezolid, a known bacteriostatic agent.[4][5] The following table summarizes the results, showing the change in bacterial viability over a 24-hour period. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6][7]

Treatment GroupConcentration (x MIC)0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control 06.16.87.58.28.5
This compound 46.15.24.13.0<2.0
Vancomycin 46.15.54.83.5<2.0
Linezolid 46.16.05.95.85.9

Note: The data presented for this compound is representative for illustrative purposes based on its known anti-MRSA activity.

Experimental Protocols

Time-Kill Assay Protocol

This protocol outlines the methodology used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent.

1. Inoculum Preparation:

  • A suspension of Staphylococcus aureus ATCC 29213 is prepared from an overnight culture grown on a Tryptic Soy Agar (TSA) plate.

  • Several colonies are used to inoculate a flask of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • The culture is incubated at 37°C with agitation until it reaches the logarithmic phase of growth.

  • The bacterial suspension is then diluted to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 Colony Forming Units (CFU)/mL.[8]

2. Assay Setup:

  • The antimicrobial agents (this compound, vancomycin, and linezolid) are prepared at a concentration of 4 times their respective Minimum Inhibitory Concentrations (MICs).

  • Test tubes are prepared with the appropriate concentration of the antimicrobial agent in CAMHB.

  • A growth control tube containing only the bacterial inoculum in CAMHB is included.

  • The prepared bacterial inoculum is added to each test tube.

3. Incubation and Sampling:

  • All tubes are incubated at 37°C with agitation.

  • Aliquots are removed from each tube at specified time points (0, 2, 4, 8, and 24 hours).[7]

4. Viable Cell Counting:

  • Serial dilutions of the collected aliquots are performed in sterile phosphate-buffered saline (PBS).

  • A specific volume of each appropriate dilution is plated onto TSA plates to yield countable colonies (typically between 30 and 300 CFU).[8]

  • The plates are incubated at 37°C for 18-24 hours.

5. Data Analysis:

  • Following incubation, the number of colonies on each plate is counted.

  • The CFU/mL for each time point is calculated based on the colony count and the dilution factor.

  • The results are expressed as log10 CFU/mL and plotted against time to generate time-kill curves.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the time-kill assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Overnight) B Prepare Inoculum (~5x10^5 - 1x10^6 CFU/mL) A->B D Inoculate Test and Control Tubes B->D C Prepare Test Agents (this compound, Comparators) C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 2, 4, 8, 24h) E->F G Serial Dilution and Plating F->G H Incubate Plates (18-24h) G->H I Colony Counting (CFU/mL) H->I J Plot log10 CFU/mL vs. Time I->J K Conclusion J->K Determine Bactericidal/ Bacteriostatic Activity

References

Comparative Analysis of TPU-0037C and Other Streptomyces Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial agent TPU-0037C with other notable metabolites derived from Streptomyces and other bacterial sources. This document synthesizes available experimental data to offer an objective overview of their performance, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a polyketide metabolite isolated from the marine actinomycete Streptomyces platensis[1]. It is a structural analogue of lydicamycin (B608755) and belongs to a family of related congeners including TPU-0037-A, TPU-0037-B, and TPU-0037-D[1]. These compounds have garnered interest for their potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains[1].

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of this compound and its congeners compared to lydicamycin and other well-established antibacterial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of TPU-0037 Congeners and Lydicamycin against Gram-Positive Bacteria

CompoundStaphylococcus aureus FDA 209PStaphylococcus aureus SmithStaphylococcus aureus 55-2 (MRSA)Bacillus subtilis PCI 219Micrococcus luteus PCI 1001
TPU-0037A 3.133.133.131.561.56
TPU-0037B 6.256.256.253.133.13
This compound 3.133.133.131.560.39
TPU-0037D 12.512.512.56.251.56
Lydicamycin 1.561.561.560.780.2

Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873-880.

Table 2: Comparative MIC Values of Clinically Relevant Antibiotics against Staphylococcus aureus

AntibioticClassSource Organism (Genus)Staphylococcus aureus (Typical MIC Range in µg/mL)
This compound PolyketideStreptomyces3.13 (MRSA)
Daptomycin LipopeptideStreptomyces0.125 - 1.0[2]
Vancomycin GlycopeptideAmycolatopsis≤2 (Susceptible)[3][4]
Linezolid OxazolidinoneSynthetic1 - 4

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the potency of antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and other metabolites are prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Bacterial Strains: The target Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then adjusted to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for testing the susceptibility of non-fastidious aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agents are serially diluted in the microtiter plate wells containing the growth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial agent) to ensure the bacteria are viable.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Proposed Antibacterial Mechanism of Action for this compound

While the precise molecular target of this compound in bacteria has not been definitively elucidated, its classification as a polyketide antibiotic allows for a proposed mechanism of action based on the known targets of similar compounds. Polyketide antibiotics are known to interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity. One plausible target is DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA supercoiling and ultimately cell death. Another potential mechanism is the induction of a cellular stress response, such as the heat shock response, which can be triggered by damage to cellular components.

Proposed_Antibacterial_Mechanism_of_this compound cluster_bacterium Bacterial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell DNA_Gyrase DNA Gyrase Cell_Membrane->DNA_Gyrase Primary Target (Hypothesized) Heat_Shock_Response Heat Shock Response Cell_Membrane->Heat_Shock_Response Secondary Effect (Hypothesized) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Heat_Shock_Response->Cell_Death Contributes to

Caption: Proposed mechanism of action for this compound in bacteria.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound is a systematic process involving several key steps, from the initial preparation of materials to the final data analysis.

MIC_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Media, Bacterial Culture, Test Compound) Start->Prepare_Reagents Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Reagents->Standardize_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Standardize_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Standardized Bacteria Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Read Results (Visual Inspection for Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound and its congeners represent a promising class of antibacterial compounds with significant activity against Gram-positive pathogens, including MRSA. The comparative data presented in this guide highlights their potency relative to both their parent compound, lydicamycin, and other established antibiotics. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these and other novel antimicrobial agents. Further research is warranted to fully elucidate the precise mechanism of action and signaling pathways affected by this compound in bacteria, which will be crucial for its potential development as a therapeutic agent.

References

Comparative Guide to Alternatives for TPU-0037C in Gram-Positive Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TPU-0037C and its alternatives for research targeting Gram-positive bacteria. The information presented is supported by experimental data to aid in the selection of appropriate research tools.

Introduction to this compound

This compound is a polyketide antibiotic produced by the marine actinomycete Streptomyces platensis.[1][2] It is a congener of lydicamycin (B608755) and exhibits potent activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] While its precise molecular target is still under investigation, transcriptomic analyses of bacteria treated with lydicamycins, including this compound, show a transcriptional response similar to that induced by antibiotics that target the cell wall, suggesting that its primary mechanism of action is the inhibition of cell wall biosynthesis.[4]

Alternatives to this compound

For researchers investigating Gram-positive bacteria, several alternative compounds with well-defined mechanisms of action are available. This guide focuses on three commonly used and clinically relevant antibiotics that target different aspects of bacterial physiology:

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7][8]

  • Daptomycin (B549167): A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane and interferes with cell wall synthesis.[9][10][11][12]

  • Linezolid (B1675486): An oxazolidinone antibiotic that inhibits the initiation of protein synthesis.[][14][15][16][17] Although its primary target is not the cell wall, it is a crucial therapeutic option for serious Gram-positive infections and serves as a valuable comparator.

Quantitative Performance Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its alternatives against various Gram-positive bacteria. Lower MIC values indicate higher potency.

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisMicrococcus luteus
This compound 3.13 µg/mL3.13 µg/mL1.56 µg/mL1.56 µg/mL
Vancomycin 0.5 - 2.0 µg/mL0.5 - 2.0 µg/mL--
Daptomycin 0.25 - 1.0 µg/mL0.125 - 1.0 µg/mL--
Linezolid 1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL--

Note: Data for Vancomycin, Daptomycin, and Linezolid represent typical MIC ranges observed in clinical isolates. The MIC values for this compound are from the primary literature.[1]

Mechanisms of Action: A Comparative Overview

The alternatives to this compound present distinct mechanisms for inhibiting Gram-positive bacterial growth, providing researchers with a diverse toolkit to probe different cellular functions.

Signaling Pathway Diagrams

Bacterial Cell Wall Synthesis and Protein Synthesis Inhibition Pathways cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_peptidoglycan Transglycosylase Peptidoglycan_precursor Peptidoglycan Precursor (NAG-NAM-pentapeptide) Peptidoglycan_precursor->Lipid_I Translocase Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Growing_peptidoglycan->Cross_linked_peptidoglycan Transpeptidase (PBP) TPU_0037C This compound (Proposed) TPU_0037C->Growing_peptidoglycan Inhibits (likely transglycosylation or translocation) Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Daptomycin Daptomycin Daptomycin->Lipid_II Interferes with cell wall synthesis Cell_Membrane Cell Membrane Daptomycin->Cell_Membrane Disrupts (depolarization) Ribosome_30S 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Ribosome_30S->Initiation_Complex Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Initiation_Complex Protein Protein Initiation_Complex->Protein Translation Linezolid Linezolid Linezolid->Ribosome_50S Binds to 50S subunit, prevents formation of 70S initiation complex

Caption: Mechanisms of action for this compound and its alternatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standard protocols for key assays used in the characterization of antibacterial compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound or alternative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilute_compound Serial Dilution of Test Compound in Plate dilute_compound->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18][19][20][21][22]

Materials:

  • Test compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Assay Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Time-Kill Kinetic Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_cultures Set up Cultures with Compound and Controls prep_inoculum->setup_cultures incubate_shake Incubate with Shaking (37°C) setup_cultures->incubate_shake sample_timepoints Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample_timepoints serial_dilute_plate Serial Dilute and Plate sample_timepoints->serial_dilute_plate incubate_plates Incubate Plates (37°C, 18-24h) serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetic assay.

Conclusion

This compound is a promising antibiotic candidate with potent activity against Gram-positive bacteria, likely acting through the inhibition of cell wall synthesis. For researchers studying these organisms, established alternatives such as vancomycin, daptomycin, and linezolid offer well-characterized tools with distinct mechanisms of action. The choice of compound will depend on the specific research question, whether it involves elucidating novel mechanisms, studying specific cellular pathways, or evaluating efficacy against drug-resistant strains. This guide provides a comparative framework to assist in making an informed decision for future research endeavors.

References

Evaluating the Specificity of TPU-0037C's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antibacterial specificity of TPU-0037C, a novel antibiotic candidate. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and, where direct comparative data is unavailable, provides a framework for the evaluation of its potential alongside established antibiotics such as vancomycin (B549263) and linezolid (B1675486).

Overview of this compound

This compound is a metabolite isolated from the marine actinomycete Streptomyces platensis.[1][2] Structurally similar to lydicamycin, it has demonstrated notable activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Antibacterial Spectrum and Potency

Available data consistently indicates that this compound exhibits a specific spectrum of activity, targeting Gram-positive bacteria while being largely ineffective against Gram-negative bacteria.

Table 1: In Vitro Activity of this compound against various bacterial strains.

Bacterial TypeOrganismMIC Range (µg/mL)
Gram-positive Staphylococcus aureus (including MRSA)0.39 - 3.13[1][2]
Gram-negative Various species>50[1][2]

Note: Specific strains and a broader range of Gram-positive organisms tested are not detailed in the available literature.

This targeted spectrum is a desirable characteristic for an antibiotic, as it suggests a lower potential for disrupting the host's beneficial Gram-negative gut microbiota, a common side effect of broad-spectrum antibiotics. However, without specific studies on its effect on commensal bacteria, this remains a theoretical advantage.

Comparison with Alternative Antibiotics

While direct comparative studies between this compound and other antibiotics are not publicly available, a comparison of its known activity with that of established drugs like vancomycin and linezolid is crucial for contextualizing its potential. Both vancomycin and linezolid are mainstays in the treatment of serious Gram-positive infections, particularly those caused by MRSA.

Table 2: General Antibacterial Spectrum of this compound, Vancomycin, and Linezolid.

AntibioticClassPrimary SpectrumKey AdvantagesCommon Disadvantages
This compound (Likely) PolyketideGram-positive bacteriaHigh potency against MRSA (based on MICs)Limited data, mechanism of action unknown, potential for resistance not studied
Vancomycin GlycopeptideGram-positive bacteria (including MRSA)Long-standing clinical use, effective against many resistant strainsNephrotoxicity, ototoxicity, "Red Man" syndrome, requires intravenous administration
Linezolid OxazolidinoneGram-positive bacteria (including MRSA and VRE)Oral and intravenous formulations, effective against vancomycin-resistant enterococci (VRE)Myelosuppression (thrombocytopenia), potential for drug interactions

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. Its specificity for Gram-positive bacteria suggests a target that is unique to this group of organisms, such as components of the cell wall (e.g., peptidoglycan synthesis) or other essential cellular processes that differ significantly from their Gram-negative counterparts.

To visualize the potential areas of investigation for its mechanism, the following diagram outlines key antibacterial targets.

cluster_bacterium Bacterial Cell Cell_Wall_Synthesis Cell Wall Synthesis (e.g., Peptidoglycan) Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication & Repair (e.g., Gyrase, Topoisomerase) Folic_Acid_Metabolism Folic Acid Metabolism Cell_Membrane_Integrity Cell Membrane Integrity TPU_0037C TPU_0037C TPU_0037C->Cell_Wall_Synthesis Potential Target? (Gram-positive specific) TPU_0037C->Protein_Synthesis TPU_0037C->DNA_Replication TPU_0037C->Folic_Acid_Metabolism TPU_0037C->Cell_Membrane_Integrity

Caption: Potential antibacterial targets for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's Minimum Inhibitory Concentrations (MICs) are not provided in the publicly accessible sources. However, a standard broth microdilution method is the likely approach. The following is a generalized protocol based on common practices.

Generalized Broth Microdilution MIC Assay Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Generalized workflow for MIC determination.

Future Directions and Data Gaps

The evaluation of this compound is currently limited by a lack of comprehensive, publicly available data. To fully assess its specificity and potential as a therapeutic agent, further research is critically needed in the following areas:

  • Expanded Antibacterial Spectrum: Testing against a wider panel of Gram-positive pathogens, including vancomycin-intermediate and -resistant S. aureus (VISA/VRSA) and various Streptococcus and Enterococcus species.

  • Mechanism of Action Studies: Elucidation of the specific molecular target of this compound to understand the basis of its selectivity.

  • Effect on Commensal Microbiota: In vitro and in vivo studies to determine the impact of this compound on beneficial gut bacteria.

  • Cytotoxicity and Safety Profile: Assessment of its toxicity against mammalian cell lines to establish a preliminary safety profile.

  • In Vivo Efficacy: Studies in animal models of infection to determine its therapeutic potential in a physiological context.

Conclusion

This compound demonstrates promising and specific antibacterial activity against Gram-positive bacteria, including the high-priority pathogen MRSA. Its narrow spectrum is a favorable characteristic that may minimize off-target effects on the host microbiome. However, the current understanding of this compound is in its nascent stages. A significant body of further research, including direct comparative studies, mechanism of action elucidation, and safety profiling, is required to fully evaluate its potential as a clinically useful antibiotic. Researchers are encouraged to pursue these areas of investigation to build upon the foundational data currently available.

References

Unveiling the Cross-Resistance Profile of TPU-0037C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data on TPU-0037C, a novel antibiotic congener of lydicamycin (B608755), reveals its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of this compound's performance against various drug-resistant bacterial strains, summarizing key experimental data and outlining the methodologies employed in these critical studies.

Executive Summary

This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, demonstrates significant promise in combating challenging Gram-positive infections. Structurally similar to lydicamycin, it exhibits potent antibacterial activity, particularly against MRSA. This document synthesizes the available in vitro susceptibility data for this compound and its analogs, presenting a clear comparison with established antibiotics. While comprehensive cross-resistance studies are limited, the existing data suggests a favorable profile with potential for further development.

Comparative In Vitro Activity of this compound and Congeners

The primary data on the antibacterial spectrum of this compound and its congeners (TPU-0037-A, -B, and -D) originates from the initial discovery and characterization studies. The minimum inhibitory concentrations (MICs) against a panel of Gram-positive bacteria, including antibiotic-susceptible and -resistant strains, are summarized below.

MicroorganismStrainTPU-0037-A (µg/mL)TPU-0037-B (µg/mL)TPU-0037-C (µg/mL)TPU-0037-D (µg/mL)Lydicamycin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureusFDA 209P3.133.133.133.131.560.78
Staphylococcus aureusSmith3.133.133.133.131.560.78
Staphylococcus aureus (MRSA)TP-7266.256.253.136.253.131.56
Staphylococcus aureus (MRSA)TP-7286.256.253.136.253.131.56
Staphylococcus epidermidisATCC 122281.561.560.781.560.781.56
Bacillus subtilisPCI 2190.390.390.390.390.20.2
Micrococcus luteusPCI 10010.20.20.20.20.10.39
Enterococcus faecalisNCTC 8213>50>50>50>50>501.56
Enterococcus faeciumNCTC 7171>50>50>50>50>50>50

Data sourced from Furumai T., et al. (2002). The Journal of Antibiotics.

Notably, this compound demonstrates comparable or superior activity to its congeners against the tested MRSA strains, with an MIC of 3.13 µg/mL.[1] All tested TPU-0037 compounds were ineffective against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (MIC > 50 µg/mL).

Cross-Resistance Profile

Currently, there is a lack of publicly available, head-to-head comparative studies of this compound against a broad panel of bacterial strains with well-characterized resistance mechanisms to other antibiotic classes, such as vancomycin-resistant enterococci (VRE), linezolid-resistant staphylococci, or daptomycin-nonsusceptible isolates. The data from the initial studies indicate that the activity of this compound is maintained against MRSA, suggesting that its mechanism of action is distinct from that of beta-lactam antibiotics. The inactivity against enterococci suggests a limited spectrum that does not extend to all clinically relevant Gram-positive pathogens.

Mechanism of Action

The mechanism of action for lydicamycin and its congeners, including this compound, is not fully elucidated but is thought to involve the inhibition of bacterial cell wall synthesis. Some studies on lydicamycins suggest they can induce sporulation and affect the expression of genes related to cell wall metabolism. This distinct mechanism could explain the retained activity against MRSA.

TPU-0037C_Proposed_Mechanism This compound This compound Cell_Wall_Synthesis_Pathway Cell_Wall_Synthesis_Pathway This compound->Cell_Wall_Synthesis_Pathway Targets Inhibition Inhibition This compound->Inhibition Bacterial_Cell_Wall Bacterial_Cell_Wall Cell_Wall_Synthesis_Pathway->Bacterial_Cell_Wall Builds Inhibition->Cell_Wall_Synthesis_Pathway Bacterial_Cell_Lysis Bacterial_Cell_Lysis Inhibition->Bacterial_Cell_Lysis Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound and its congeners was conducted following standard microbiological procedures.

Minimum Inhibitory Concentration (MIC) Determination

A standard two-fold serial dilution method was employed using Mueller-Hinton agar (B569324).

  • Preparation of Test Compounds: Stock solutions of this compound and comparators were prepared in a suitable solvent (e.g., methanol).

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 104 colony-forming units (CFU) per spot.

  • Inoculation: The agar plates containing serial dilutions of the test compounds were inoculated with the bacterial suspensions.

  • Incubation: Plates were incubated at 37°C for 18 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare Stock Solutions of Test Compounds Serial_Dilution Perform Two-Fold Serial Dilutions on Agar Plates Stock_Solution->Serial_Dilution Bacterial_Culture Culture Bacteria to 0.5 McFarland Standard Inoculation Inoculate Plates with ~10^4 CFU/spot Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18 hours Inoculation->Incubation MIC_Reading Read MIC as Lowest Inhibitory Concentration Incubation->MIC_Reading

Workflow for MIC determination.

Conclusion and Future Directions

This compound exhibits promising in vitro activity against Gram-positive pathogens, including MRSA, highlighting its potential as a developmental candidate. However, to fully assess its clinical utility, further comprehensive cross-resistance studies are imperative. Future research should focus on evaluating the activity of this compound against a diverse panel of contemporary, well-characterized clinical isolates with various resistance mechanisms to antibiotics such as vancomycin, daptomycin, and linezolid. Elucidating the precise mechanism of action will also be crucial in understanding its potential for resistance development and its place in the antimicrobial arsenal.

References

Safety Operating Guide

Proper Disposal Procedures for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis known for its activity against Gram-positive bacteria.[1][2][3][4] Adherence to these guidelines is crucial for maintaining laboratory safety and environmental protection.

Disposal and Handling Recommendations

Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[5] However, standard precautionary measures for handling chemicals should always be followed. The substance is rated as water hazard class 1, indicating it is slightly hazardous for water, and large quantities should be prevented from reaching ground water, water courses, or sewage systems.

ParameterRecommendationCitation
Product Disposal Smaller quantities can be disposed of with household waste. For larger quantities, disposal must be made according to official regulations. Do not allow the product to reach the sewage system.
Uncleaned Packaging Disposal must be made according to official regulations.
Environmental Precautions Do not allow undiluted product or large quantities of it to reach ground water, water course, or sewage system.
Hazard Classification Not classified as a hazardous substance.[5]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its packaging.

TPU0037C_Disposal_Workflow cluster_product This compound Product cluster_packaging Uncleaned Packaging start_product Start: this compound for Disposal decision_quantity Assess Quantity start_product->decision_quantity proc_small Dispose with Household Waste decision_quantity->proc_small Small Quantity proc_large Consult and Follow Official Waste Disposal Regulations decision_quantity->proc_large Large Quantity start_packaging Start: Uncleaned Packaging for Disposal proc_packaging Dispose According to Official Regulations start_packaging->proc_packaging

Caption: Step-by-step workflow for the disposal of this compound product and its uncleaned packaging.

References

Personal protective equipment for handling TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of TPU-0037C. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research. While the manufacturer's Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, this guide incorporates general laboratory best practices to provide a comprehensive safety protocol.

Immediate Safety Information

According to the Safety Data Sheet, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to handle all chemical substances with a degree of caution.

First Aid Measures:

SituationAction
Eye Contact Rinse opened eye for several minutes under running water.
Skin Contact Generally, the product does not irritate the skin. Wash with soap and water after handling.
Inhalation Supply fresh air; consult a doctor in case of complaints.
Ingestion If symptoms persist, consult a doctor.

Personal Protective Equipment (PPE)

While the Safety Data Sheet for this compound does not mandate specific PPE, adopting standard laboratory safety practices is essential for protecting personnel and preventing contamination.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile glovesPrevents direct skin contact and potential contamination of the research material.
Eye Protection Safety glasses with side shieldsProtects eyes from accidental splashes or airborne particles.
Body Protection Laboratory coatShields personal clothing and skin from potential spills.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.[4]

    • Confirm the availability and functionality of safety equipment, including an eyewash station and safety shower.[5][6]

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling :

    • Retrieve the this compound container from its designated storage location.

    • Handle the substance carefully to avoid generating dust or aerosols.

    • Use designated and properly calibrated equipment for weighing and transferring the substance.

    • Avoid eating, drinking, or applying cosmetics in the work area.[4][7]

  • Post-Handling :

    • Securely close the this compound container.

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials, including gloves and weighing papers, according to the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Disposal Plan

As this compound is not classified as hazardous, standard disposal procedures for non-hazardous chemical waste should be followed. Always adhere to your institution's specific waste disposal guidelines.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weighing paper) Dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.
Empty Containers Deface the label to indicate the container is empty and dispose of it in the regular trash.[8]
Unused or Waste this compound Consult your institution's Environmental Health and Safety (EHS) office for guidance on disposing of non-hazardous solid chemical waste. Some institutions may permit disposal in the regular trash, while others may have specific collection procedures.[8][9][10]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

TPU_0037C_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Clean Work Area don_ppe Don PPE: - Lab Coat - Safety Glasses - Gloves retrieve Retrieve this compound don_ppe->retrieve weigh Weigh & Transfer retrieve->weigh store Secure & Store This compound weigh->store clean_area Clean Work Area & Equipment store->clean_area dispose Dispose of Waste clean_area->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.